Product packaging for TAN-452(Cat. No.:)

TAN-452

Cat. No.: B611147
M. Wt: 486.6 g/mol
InChI Key: JOJGLAWHRDFWNQ-KFDULEKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TAN-452 is a chemical reagent supplied for Research Use Only (RUO), intended for laboratory research purposes such as in vitro analysis and assay development. It is not intended for use in the diagnosis of disease or other conditions, or in the cure, mitigation, treatment, or prevention of disease . Researchers can utilize this compound for fundamental scientific investigations in fields like pharmaceutical discovery and cellular biology. Products designated for research use are exempt from many of the regulatory controls and validations required for in vitro diagnostic (IVD) or therapeutic applications . As such, the performance characteristics, safety data sheets, and analytical specifications for this product are provided specifically to support research applications. Laboratory professionals are responsible for ensuring the product is suitable for their specific research needs. For research purposes requiring reliable and consistent quality, this product is manufactured under a robust quality management system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30N2O5 B611147 TAN-452

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-2-35-27(33)17-5-7-18-19-13-29(34)22-12-16-6-8-21(32)25-23(16)28(29,9-10-31(22)14-15-3-4-15)26(36-25)24(19)30-20(18)11-17/h5-8,11,15,22,26,30,32,34H,2-4,9-10,12-14H2,1H3/t22-,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJGLAWHRDFWNQ-KFDULEKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=C(N2)[C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TAN-452

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of TAN-452, a novel therapeutic agent. The information is collated from primary research, focusing on its pharmacological profile, and is presented with detailed experimental context and data visualization to support further research and development.

Core Mechanism of Action

This compound is identified as a peripherally acting opioid receptor antagonist. Its primary mechanism involves the selective blockade of the delta-opioid receptor (DOR), although it also exhibits activity at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). This peripheral action is crucial as it allows this compound to mitigate the undesirable side effects of opioid analgesics, such as nausea, vomiting, and constipation, without compromising their central pain-relieving effects. A key finding from pharmacokinetic studies is the low brain penetrability of this compound, which confines its antagonistic effects to the periphery.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding Affinities and Antagonistic Activities

Receptor TargetBinding Affinity (Ki, nM)Antagonistic Activity (Kb, nM)
Human μ-Opioid Receptor (hMOR)36.56 ± 1.489.43 ± 0.58
Human δ-Opioid Receptor (hDOR)0.47 ± 0.090.21 ± 0.06
Human κ-Opioid Receptor (hKOR)5.31 ± 1.807.18 ± 0.75

Data presented as mean ± standard error of the mean.

Table 2: In Vivo Efficacy of this compound in Attenuating Morphine-Induced Side Effects

ActivityAnimal ModelAdministration RouteED50 (95% Confidence Interval)
Anti-emeticFerretOral (p.o.)<1.0 mg/kg
Subcutaneous (s.c.)<0.3 mg/kg
Anti-constipationRatOral (p.o.)9.45 (4.09, 47.79) mg/kg
Subcutaneous (s.c.)0.52 (0.10, 1.08) mg/kg
Anti-analgesicRatOral (p.o.)>300 mg/kg
Subcutaneous (s.c.)>30 mg/kg

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.[1]

1. In Vitro Opioid Receptor Binding and Functional Assays [1]

  • Objective: To determine the binding affinity (Ki) and functional antagonistic activity (Kb) of this compound at human MOR, DOR, and KOR.

  • Methodology:

    • Membrane Preparation: Membrane preparations from cells recombinantly expressing either hMOR, hDOR, or hKOR were utilized.

    • Competitive Radioligand Binding Assay:

      • To determine the Ki values, competitive binding assays were performed using specific radioligands for each receptor (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, and [3H]U-69593 for KOR).

      • Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

      • Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

      • The amount of bound radioactivity was measured using liquid scintillation counting.

      • Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

    • [35S]GTPγS Binding Assay:

      • To determine the antagonistic activity (Kb), a [35S]GTPγS binding assay was conducted. This functional assay measures the activation of G-proteins following receptor agonism.

      • Membranes were incubated with a specific agonist for each receptor, [35S]GTPγS, and varying concentrations of this compound.

      • The amount of [35S]GTPγS bound to the G-proteins was quantified to measure the extent of receptor activation.

      • The ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding was used to calculate its Kb value.

2. In Vivo Assessment of Morphine-Induced Side Effects [1]

  • Objective: To evaluate the in vivo efficacy of this compound in reversing morphine-induced emesis, constipation, and its potential to interfere with morphine's analgesic effect.

  • Methodology:

    • Anti-emetic Activity (Ferret Model):

      • Ferrets were pre-treated with either vehicle or varying doses of this compound (orally or subcutaneously).

      • Morphine was administered to induce emesis.

      • The animals were observed for a defined period, and the number of emetic episodes was recorded.

      • The ED50 value was calculated as the dose of this compound that reduced the number of emetic episodes by 50%.

    • Anti-constipation Activity (Rat Model):

      • Rats were pre-treated with either vehicle or varying doses of this compound (orally or subcutaneously).

      • Morphine was administered to inhibit small intestinal transit.

      • A charcoal meal marker was given orally.

      • After a set time, the animals were euthanized, and the distance traveled by the charcoal meal in the small intestine was measured.

      • The ED50 value was determined as the dose of this compound that restored the intestinal transit to 50% of the normal (non-morphine treated) level.

    • Anti-analgesic Activity (Rat Model):

      • Rats were pre-treated with either vehicle or varying doses of this compound (orally or subcutaneously).

      • Morphine was administered to induce antinociception.

      • A standard pain assay, such as the tail-flick or hot-plate test, was used to measure the analgesic effect of morphine.

      • The dose of this compound that reversed the analgesic effect of morphine by 50% was determined to assess its anti-analgesic potential.

Visualizations

Signaling Pathway

TAN452_Mechanism cluster_opioid_agonist Opioid Agonist (e.g., Morphine) cluster_receptor Peripheral Opioid Receptors cluster_antagonist Antagonist cluster_downstream Downstream Effects Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Activates DOR δ-Opioid Receptor Morphine->DOR Activates KOR κ-Opioid Receptor Morphine->KOR Activates SideEffects Peripheral Side Effects (Constipation, Nausea) MOR->SideEffects Leads to DOR->SideEffects Leads to KOR->SideEffects Leads to TAN452 This compound TAN452->MOR Blocks (Antagonizes) (High affinity for DOR) TAN452->DOR Blocks (Antagonizes) (High affinity for DOR) TAN452->KOR Blocks (Antagonizes) (High affinity for DOR)

Caption: Mechanism of this compound as a peripheral opioid receptor antagonist.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety cluster_pk Pharmacokinetics cluster_data Data Output BindingAssay Competitive Radioligand Binding Assays GTPAssay [35S]GTPγS Functional Assays Emesis Anti-Emetic Activity (Ferret Model) BindingAssay->Emesis Ki Ki Values BindingAssay->Ki Constipation Anti-Constipation Activity (Rat Model) GTPAssay->Constipation Kb Kb Values GTPAssay->Kb Analgesia Anti-Analgesic Activity (Rat Model) Emesis->Analgesia ED50 ED50 Values Emesis->ED50 Constipation->Analgesia Constipation->ED50 PK_Study Pharmacokinetic Study (Brain Penetrability) Analgesia->PK_Study Analgesia->ED50 BrainPen Brain Penetrability PK_Study->BrainPen

Caption: Overall experimental workflow for the pharmacological profiling of this compound.

References

A Comprehensive Technical Guide to the Delta-Opioid Receptor Selectivity of TAN-452

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the delta-opioid receptor (DOR) selectivity of TAN-452, a novel peripherally acting opioid receptor antagonist. The information presented herein is compiled from peer-reviewed scientific literature to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Executive Summary

This compound, with the chemical name 17-cyclopropylmethyl-6,7-didehydro-4,5α-epoxy-6'-ethoxycarbonyl-3,14-dihydroxyindolo [2',3'-6,7]morphinan, is a potent and selective antagonist of the delta-opioid receptor.[1] It is a derivative of naltrindole.[2] Its pharmacological profile is characterized by a high binding affinity and functional antagonism for the DOR, with significantly lower affinity for the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR).[1][2] Notably, this compound exhibits low brain penetrability, making it a peripherally acting agent. This characteristic allows it to mitigate the peripheral side effects of opioid agonists, such as nausea, vomiting, and constipation, without compromising their central analgesic effects.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional antagonistic activities of this compound for human opioid receptors, as well as its in vivo efficacy in animal models.

Table 1: In Vitro Opioid Receptor Binding Affinities of this compound

ReceptorBinding Affinity (K_i) [nM] (Mean ± SEM)
Human Mu-Opioid Receptor (hMOR)36.56 ± 1.48
Human Delta-Opioid Receptor (hDOR)0.47 ± 0.09
Human Kappa-Opioid Receptor (hKOR)5.31 ± 1.80

Table 2: In Vitro Functional Antagonistic Activities of this compound

ReceptorAntagonistic Activity (K_b) [nM] (Mean ± SEM)
Human Mu-Opioid Receptor (hMOR)9.43 ± 0.58
Human Delta-Opioid Receptor (hDOR)0.21 ± 0.06
Human Kappa-Opioid Receptor (hKOR)7.18 ± 0.75

Table 3: In Vivo Efficacy of this compound in Attenuating Morphine-Induced Side Effects

ActivityAnimal ModelRoute of AdministrationED_50 [mg/kg] (95% Confidence Interval)
Anti-emeticFerretOral (p.o.)<1.0
Subcutaneous (s.c.)<0.3
Anti-constipationRatOral (p.o.)9.45 (4.09, 47.79)
Subcutaneous (s.c.)0.52 (0.10, 1.08)
Anti-analgesicRatOral (p.o.)>300
Subcutaneous (s.c.)>30

Experimental Protocols

The following sections detail the methodologies employed to characterize the pharmacological profile of this compound.

3.1.1 Radioligand Binding Affinity Assays

  • Objective: To determine the binding affinity (K_i) of this compound for human MOR, DOR, and KOR.

  • Materials: Membrane preparations from cells recombinantly expressing human MOR, DOR, or KOR.

  • Procedure: Competitive binding assays were performed using specific radioligands for each receptor. The membrane preparations were incubated with a fixed concentration of the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The amount of bound radioactivity was measured, and the inhibition constant (K_i) was calculated from the IC_50 values using the Cheng-Prusoff equation.

3.1.2 [³⁵S]GTPγS Binding Functional Assays

  • Objective: To determine the functional antagonistic activity (K_b) of this compound at human MOR, DOR, and KOR.

  • Principle: This assay measures the activation of G-proteins coupled to the opioid receptors. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. Antagonists inhibit this agonist-induced stimulation.

  • Procedure: Membrane preparations from recombinant human opioid receptor-expressing cells were incubated with an agonist, [³⁵S]GTPγS, and varying concentrations of this compound. The amount of bound [³⁵S]GTPγS was quantified by liquid scintillation counting. The antagonist dissociation constant (K_b) was calculated from the rightward shift of the agonist concentration-response curve in the presence of this compound.

3.2.1 Morphine-Induced Emesis in Ferrets

  • Objective: To evaluate the anti-emetic effect of this compound.

  • Procedure: Ferrets were pre-treated with this compound or vehicle via oral or subcutaneous administration. Subsequently, morphine was administered to induce emesis. The animals were observed for a defined period, and the number of emetic episodes was recorded. The ED_50 value, the dose at which this compound inhibited emesis by 50%, was determined.

3.2.2 Morphine-Induced Inhibition of Small Intestinal Transit in Rats

  • Objective: To assess the anti-constipation activity of this compound.

  • Procedure: Rats were administered this compound or vehicle. After a set time, morphine was given to inhibit gastrointestinal transit. A charcoal meal was then administered orally. After a further period, the animals were euthanized, and the distance traveled by the charcoal meal through the small intestine was measured. The ED_50 for the reversal of morphine-induced transit inhibition was calculated.

3.2.3 Morphine-Induced Antinociception in Rats

  • Objective: To determine if this compound affects the central analgesic effect of morphine.

  • Procedure: A standard pain model, such as the hot plate or tail-flick test, was used to assess the analgesic effect of morphine. Rats were treated with this compound or vehicle prior to morphine administration. The latency to a nociceptive response was measured at various time points. The lack of a significant reversal of morphine's analgesic effect at high doses of this compound indicates its peripheral selectivity.

  • Objective: To assess the brain penetrability of this compound.

  • Procedure: this compound was administered to animals, and at various time points, blood and brain tissue samples were collected. The concentrations of this compound in plasma and brain homogenates were determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Low brain-to-plasma concentration ratios confirm the low brain penetrability of the compound.

Visualizations: Pathways and Workflows

The following diagrams illustrate the signaling pathway, experimental workflows, and logical relationships relevant to the evaluation of this compound.

G cluster_receptor Cell Membrane DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein (α, β, γ subunits) DOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Opioid_Agonist Opioid Agonist (e.g., Endorphin, Morphine) Opioid_Agonist->DOR Activates TAN452 This compound TAN452->DOR Blocks ATP ATP ATP->AC Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Response Decreased level leads to

Caption: Antagonistic action of this compound on the delta-opioid receptor signaling pathway.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding Radioligand Binding Assay (hMOR, hDOR, hKOR) Ki Ki Binding->Ki Determines Functional [³⁵S]GTPγS Functional Assay (hMOR, hDOR, hKOR) Kb Kb Functional->Kb Determines Selectivity Peripheral DOR Selectivity Profile Ki->Selectivity Kb->Selectivity Emesis Morphine-Induced Emesis (Ferrets) ED50_emesis ED50 (Anti-emetic) Emesis->ED50_emesis Determines Constipation Morphine-Induced Constipation (Rats) ED50_constipation ED50 (Anti-constipation) Constipation->ED50_constipation Determines Analgesia Morphine-Induced Analgesia (Rats) ED50_analgesia ED50 (Anti-analgesic) Analgesia->ED50_analgesia Determines ED50_emesis->Selectivity ED50_constipation->Selectivity ED50_analgesia->Selectivity

Caption: Experimental workflow for determining the selectivity of this compound.

G Hypothesis Hypothesis: This compound is a peripherally-selective DOR antagonist. InVitro In Vitro Evidence: High affinity (Ki) and potency (Kb) for DOR vs MOR/KOR. Hypothesis->InVitro InVivo_Peripheral In Vivo Peripheral Evidence: Low ED50 for reversing morphine-induced emesis and constipation. Hypothesis->InVivo_Peripheral InVivo_Central In Vivo Central Evidence: High ED50 for reversing morphine-induced analgesia. Hypothesis->InVivo_Central PK Pharmacokinetic Evidence: Low brain-to-plasma concentration ratio. Hypothesis->PK Conclusion Conclusion: This compound is a peripherally-acting DOR-selective antagonist. InVitro->Conclusion InVivo_Peripheral->Conclusion InVivo_Central->Conclusion PK->Conclusion

Caption: Logical framework for establishing the pharmacological profile of this compound.

References

what is TAN-452 compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to TAN-452: A Peripherally Acting Delta-Opioid Receptor Antagonist

Introduction

This compound is a potent and selective peripherally acting delta-opioid receptor (DOR) antagonist.[1][2] It has been investigated for its potential therapeutic application in mitigating the adverse gastrointestinal side effects of opioid analgesics, such as nausea, vomiting, and constipation, without compromising their central analgesic efficacy.[2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and experimental protocols related to this compound.

Chemical Properties and Structure

This compound is a complex heterocyclic small molecule. Its chemical identity and properties are summarized in the table below.

PropertyValueReference
IUPAC Name Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate[1]
CAS Number 892039-23-5[1]
Chemical Formula C₂₉H₃₀N₂O₅
Molecular Weight 486.57 g/mol
Exact Mass 486.2155
Elemental Analysis C: 71.59%, H: 6.21%, N: 5.76%, O: 16.44%

Mechanism of Action

This compound functions as a competitive antagonist at opioid receptors, with a notable selectivity for the delta-opioid receptor (DOR). Opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) subtypes, are G-protein coupled receptors (GPCRs). The binding of an agonist, such as morphine, to these receptors initiates a signaling cascade that leads to the desired analgesic effects but also to undesirable peripheral side effects. As a peripherally acting antagonist, this compound has low penetrability into the central nervous system. This characteristic allows it to counteract the effects of opioid agonists in the periphery, particularly in the gastrointestinal tract, without interfering with the centrally mediated pain relief.

The signaling pathway below illustrates the mechanism of opioid receptor activation and its antagonism by this compound.

cluster_cell Peripheral Neuron (e.g., in the Gut) Opioid Agonist (e.g., Morphine) Opioid Agonist (e.g., Morphine) Opioid Receptor (DOR) Opioid Receptor (DOR) Opioid Agonist (e.g., Morphine)->Opioid Receptor (DOR) Binds and Activates This compound This compound This compound->Opioid Receptor (DOR) Binds and Blocks G-Protein (Gi/Go) G-Protein (Gi/Go) Opioid Receptor (DOR)->G-Protein (Gi/Go) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/Go)->Adenylyl Cyclase Inhibits Reduced cAMP Reduced cAMP Adenylyl Cyclase->Reduced cAMP Leads to Reduced Neurotransmitter Release Reduced Neurotransmitter Release Reduced cAMP->Reduced Neurotransmitter Release Results in (e.g., constipation)

Caption: Opioid receptor signaling and antagonism by this compound.

Biological Activity

The biological activity of this compound has been characterized through both in vitro and in vivo studies, demonstrating its potency and selectivity as a peripherally acting DOR antagonist.

In Vitro Activity

The binding affinity and antagonist activity of this compound were assessed using membrane preparations from cells expressing recombinant human opioid receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Antagonist Activity (Kb, nM)
hMOR36.56 ± 1.489.43 ± 0.58
hDOR0.47 ± 0.090.21 ± 0.06
hKOR5.31 ± 1.807.18 ± 0.75
Data from a 2018 study published in Life Sciences.
In Vivo Activity

The in vivo efficacy of this compound was evaluated in animal models for its ability to counteract morphine-induced side effects.

ActivityAdministrationED₅₀ (mg/kg)Animal Model
Anti-emetic Oral (p.o.)<1.0Ferret
Subcutaneous (s.c.)<0.3Ferret
Anti-constipation Oral (p.o.)9.45 (95% CI: 4.09, 47.79)Rat
Subcutaneous (s.c.)0.52 (95% CI: 0.10, 1.08)Rat
Anti-analgesic Oral (p.o.)>300Rat
Subcutaneous (s.c.)>30Rat
Data from a 2018 study published in Life Sciences.

A pharmacokinetic study confirmed the low brain penetrability of this compound, which is crucial for its peripheral selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Receptor Binding and Functional Assays

The in vitro binding affinity and antagonist activity of this compound were determined using membrane preparations from cells expressing recombinant human μ-, δ-, or κ-opioid receptors. The inhibition of [³⁵S]GTPγS binding was also examined.

A Prepare membrane fractions from cells expressing hMOR, hDOR, or hKOR B Incubate membranes with radioligand and varying concentrations of this compound A->B F For functional assay, incubate membranes with agonist, this compound, and [35S]GTPγS A->F C Separate bound and free radioligand B->C D Quantify bound radioactivity C->D E Calculate Ki values from competition binding curves D->E G Measure [35S]GTPγS binding F->G H Calculate Kb values G->H

Caption: Workflow for in vitro receptor binding and functional assays.

Detailed Protocol:

  • Membrane Preparation: Membrane preparations from recombinant human MOR, DOR, or KOR expressing cells are used.

  • Binding Assays:

    • For binding affinity (Ki), membranes are incubated with a specific radioligand for each receptor subtype and a range of concentrations of this compound.

    • Non-specific binding is determined in the presence of an excess of a non-labeled ligand.

    • After incubation, bound and free radioligands are separated by filtration.

    • The radioactivity of the filters is counted using a scintillation counter.

    • Ki values are calculated from the IC₅₀ values obtained from the competition binding curves.

  • [³⁵S]GTPγS Functional Assays:

    • To determine antagonist activity (Kb), membranes are incubated with a known opioid agonist, varying concentrations of this compound, and [³⁵S]GTPγS.

    • The amount of bound [³⁵S]GTPγS is measured, which is indicative of G-protein activation.

    • The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to calculate its Kb value.

In Vivo Efficacy Studies

In vivo assays were performed to assess the inhibitory effects of this compound on morphine-induced emesis, inhibition of small intestinal transit, and antinociception.

cluster_emesis Anti-Emetic Activity (Ferrets) cluster_constipation Anti-Constipation Activity (Rats) cluster_analgesia Anti-Analgesic Activity (Rats) A Administer this compound (p.o. or s.c.) B Administer Morphine A->B C Observe and quantify emetic events B->C D Administer this compound (p.o. or s.c.) E Administer Morphine D->E F Administer charcoal meal E->F G Measure intestinal transit distance F->G H Administer this compound (p.o. or s.c.) I Administer Morphine H->I J Perform tail-flick or hot-plate test I->J K Measure nociceptive threshold J->K

Caption: Workflow for in vivo efficacy studies of this compound.

Detailed Protocols:

  • Anti-Emetic Activity (Ferrets):

    • Ferrets are pre-treated with either vehicle or varying doses of this compound via oral (p.o.) or subcutaneous (s.c.) administration.

    • Morphine is then administered to induce emesis.

    • The animals are observed for a set period, and the number of retching and vomiting episodes is recorded.

    • The ED₅₀ value is calculated as the dose of this compound that reduces the number of emetic events by 50%.

  • Anti-Constipation Activity (Rats):

    • Rats are pre-treated with vehicle or this compound (p.o. or s.c.).

    • Morphine is administered to inhibit gastrointestinal transit.

    • A charcoal meal is given orally.

    • After a specific time, the animals are euthanized, and the distance traveled by the charcoal meal in the small intestine is measured.

    • The ED₅₀ is the dose of this compound that reverses the morphine-induced inhibition of intestinal transit by 50%.

  • Anti-Analgesic Activity (Rats):

    • To assess the impact on morphine's analgesic effect, rats are treated with vehicle or high doses of this compound (p.o. or s.c.).

    • Morphine is then administered.

    • Analgesia is measured using standard nociceptive tests, such as the tail-flick or hot-plate test.

    • A lack of significant reversal of morphine's analgesic effect at high doses indicates peripheral selectivity.

Conclusion

This compound is a promising peripherally acting delta-opioid receptor antagonist with high selectivity for DOR. Its pharmacological profile, characterized by potent in vitro and in vivo activity against opioid-induced gastrointestinal side effects and low brain penetrability, makes it a valuable candidate for further investigation as an adjunctive therapy to opioid analgesics. The detailed experimental protocols provided in this guide offer a framework for the continued study and development of this and similar compounds.

References

TAN-452: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of TAN-452, a potent and selective peripherally acting δ-opioid receptor (DOR) antagonist. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate understanding.

Chemical Structure and Properties

This compound, with the IUPAC name Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate, is a derivative of naltrindole.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 892039-23-5[2]
Molecular Formula C29H30N2O5[2]
Molecular Weight 486.57 g/mol [2]
Appearance Solid powder[2]
Solubility Soluble in DMSO
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C

Biological Activity

This compound is a potent and selective peripherally acting δ-opioid receptor antagonist. Its binding affinities (Ki) and antagonist activities (Kb) for human μ (hMOR), δ (hDOR), and κ (hKOR) opioid receptors have been determined through in vitro assays.

Table 2: In Vitro Biological Activity of this compound

ReceptorBinding Affinity (Ki, nM)Antagonist Activity (Kb, nM)Reference
hDOR 0.47 ± 0.090.21 ± 0.06
hKOR 5.31 ± 1.807.18 ± 0.75
hMOR 36.56 ± 1.489.43 ± 0.58

In vivo studies have demonstrated the ability of this compound to attenuate morphine-induced side effects without significantly affecting its analgesic properties, highlighting its peripheral action and low brain penetrability.

Table 3: In Vivo Activity of this compound

ActivityAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
Anti-emetic Ferretp.o.<1.0
s.c.<0.3
Anti-constipation Ratp.o.9.45
s.c.0.52
Anti-analgesic Ratp.o.>300
s.c.>30

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Representative Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a representative synthesis can be proposed based on the well-established synthesis of naltrindole and its derivatives. The key step is the Fischer indole synthesis.

Materials:

  • Naltrexone hydrochloride

  • Phenylhydrazine hydrochloride

  • Acetic anhydride

  • 2,2,2-trichloroethyl chloroformate (Troc-Cl)

  • Zinc dust

  • Ammonium chloride

  • Ethyl acrylate

  • (Cyclopropylmethyl)bromide

  • Various solvents (e.g., acetic acid, methanol, THF, DMF) and reagents for purification.

Procedure:

  • Fischer Indole Synthesis: Naltrexone hydrochloride is reacted with phenylhydrazine hydrochloride in a suitable solvent such as acetic acid to form naltrindole (NTI).

  • Protection of Phenolic Hydroxyl Groups: The hydroxyl groups of NTI are protected, for example, by acetylation with acetic anhydride to yield the diacetate derivative.

  • N-Demethylation and Protection: The N-methyl group is removed and the resulting secondary amine is protected, for instance, with a Troc group by reacting with Troc-Cl.

  • Introduction of the Ethyl Carboxylate Group: The indole ring is functionalized with an ethyl carboxylate group, potentially through a Heck reaction or other palladium-catalyzed cross-coupling reactions with ethyl acrylate.

  • N-Alkylation: The protecting group on the nitrogen is removed, and the resulting amine is alkylated with (cyclopropylmethyl)bromide to introduce the cyclopropylmethyl group.

  • Deprotection: The protecting groups on the phenolic hydroxyls are removed to yield the final product, this compound.

  • Purification: The final compound is purified by column chromatography and characterized by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of this compound for opioid receptors.

Materials:

  • Membrane preparations from cells expressing recombinant human μ, δ, or κ opioid receptors.

  • Radioligand (e.g., [3H]-diprenorphine).

  • This compound at various concentrations.

  • Naloxone (for determining non-specific binding).

  • Binding buffer (50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of radioligand (e.g., 0.2 nM [3H]-diprenorphine) and varying concentrations of this compound for 60 minutes at room temperature. Total binding is measured in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of naloxone (e.g., 10 µM).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

Materials:

  • Membrane preparations from cells expressing recombinant human μ, δ, or κ opioid receptors.

  • [35S]GTPγS.

  • A standard opioid agonist (e.g., DAMGO for MOR, DPDPE for DOR, U-50,488 for KOR).

  • This compound at various concentrations.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters (GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the opioid agonist and varying concentrations of this compound for 15 minutes at 30°C in the assay buffer containing GDP.

  • Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.05 nM) and incubate for 60 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Scintillation Counting: Measure the bound radioactivity as described for the radioligand binding assay.

  • Data Analysis: The antagonist activity (Kb) of this compound is determined by analyzing the concentration-dependent inhibition of agonist-stimulated [35S]GTPγS binding.

In Vivo Assay: Morphine-Induced Emesis in Ferrets

This protocol evaluates the anti-emetic effect of this compound.

Animals:

  • Male ferrets.

Procedure:

  • Acclimation: Acclimate the ferrets to the experimental conditions.

  • Drug Administration: Administer this compound (or vehicle control) via the desired route (e.g., oral or subcutaneous) at various doses.

  • Induction of Emesis: After a set pre-treatment time, administer morphine (e.g., 0.5 mg/kg, s.c.) to induce emesis.

  • Observation: Observe the animals for a defined period (e.g., 2 hours) and record the number of retches and vomits.

  • Data Analysis: Calculate the ED50 value, which is the dose of this compound that reduces the number of emetic episodes by 50%.

In Vivo Assay: Morphine-Induced Inhibition of Small Intestinal Transit in Rats

This protocol assesses the ability of this compound to counteract opioid-induced constipation.

Animals:

  • Male rats (e.g., Sprague-Dawley).

Procedure:

  • Fasting: Fast the rats overnight with free access to water.

  • Drug Administration: Administer this compound (or vehicle control) at various doses.

  • Morphine Administration: After a pre-treatment period, administer morphine (e.g., 3 mg/kg, s.c.) to inhibit gastrointestinal transit.

  • Charcoal Meal: Administer a charcoal meal (e.g., 10% charcoal in 5% gum arabic) orally.

  • Measurement of Transit: After a specific time (e.g., 30 minutes), euthanize the rats, and measure the distance traveled by the charcoal meal in the small intestine.

  • Data Analysis: Calculate the percentage of inhibition of transit for each group and determine the ED50 value of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (μ, δ, κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Produces Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Neuronal_Activity ↓ Neuronal Activity Ca_Influx->Neuronal_Activity K_Efflux->Neuronal_Activity

Caption: General signaling pathway of opioid receptor activation.

Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound - Buffers Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and this compound Prepare_Reagents->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Measure Radioactivity with Scintillation Counter Filtration->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis End End Analysis->End

Caption: Workflow for the radioligand binding assay.

GTP_gamma_S_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Opioid Agonist - this compound - [35S]GTPγS, GDP - Buffers Start->Prepare_Reagents Pre_incubation Pre-incubate Membranes with Agonist and this compound Prepare_Reagents->Pre_incubation Reaction Add [35S]GTPγS to Initiate Binding Pre_incubation->Reaction Filtration Separate Bound and Free [35S]GTPγS by Filtration Reaction->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Data Analysis: Determine Kb Counting->Analysis End End Analysis->End

Caption: Workflow for the [35S]GTPγS functional assay.

References

Preclinical Profile of TAN-452: A Peripherally Acting Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for TAN-452, a novel, peripherally acting opioid receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development and discovery. This document summarizes the key quantitative findings, details the experimental methodologies employed in its preclinical evaluation, and visualizes the relevant biological pathways and experimental procedures.

Core Data Presentation

The preclinical development of this compound has yielded significant quantitative data regarding its interaction with opioid receptors and its functional effects in various in vitro and in vivo models. This information is summarized in the tables below for clarity and ease of comparison.

In Vitro Receptor Binding and Functional Activity

The binding affinity and functional antagonism of TAN--452 were assessed against human recombinant opioid receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Antagonistic Activity (Kb, nM)
hMOR (μ)36.56 ± 1.489.43 ± 0.58
hDOR (δ)0.47 ± 0.090.21 ± 0.06
hKOR (κ)5.31 ± 1.807.18 ± 0.75

Table 1: In Vitro Pharmacological Profile of this compound at Human Opioid Receptors. Data sourced from Life Sciences, 2018.[1]

In Vivo Efficacy in Models of Opioid-Induced Side Effects

The efficacy of this compound in mitigating common opioid-induced side effects was evaluated in relevant animal models. The compound was tested for its ability to counteract morphine-induced emesis, constipation, and analgesia.

ActivityAnimal ModelRoute of AdministrationED50 (95% Confidence Interval)
Anti-emeticFerretOral (p.o.)<1.0 mg/kg
Subcutaneous (s.c.)<0.3 mg/kg
Anti-constipationRatOral (p.o.)9.45 (4.09, 47.79) mg/kg
Subcutaneous (s.c.)0.52 (0.10, 1.08) mg/kg
Anti-analgesicRatOral (p.o.)>300 mg/kg
Subcutaneous (s.c.)>30 mg/kg

Table 2: In Vivo Efficacy of this compound. Data sourced from Life Sciences, 2018.[1]

A key finding from pharmacokinetic studies is the low brain penetrability of this compound, which is consistent with its design as a peripherally acting agent.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Assays

1. Opioid Receptor Binding Affinity Assay

  • Objective: To determine the binding affinity (Ki) of this compound for human μ (mu), δ (delta), and κ (kappa) opioid receptors.

  • Method:

    • Membrane Preparation: Cell membranes were prepared from cell lines recombinantly expressing human MOR, DOR, or KOR.

    • Radioligand Binding: The assays were performed using a competitive binding format with a specific radiolabeled ligand for each receptor subtype.

    • Incubation: A constant concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

    • Data Analysis: The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Functional Assay

  • Objective: To determine the functional antagonistic activity (Kb) of this compound at the human opioid receptors. This assay measures the extent to which an antagonist inhibits agonist-stimulated G-protein activation.

  • Method:

    • Membrane and Reagent Preparation: As with the binding assay, membranes from cells expressing the opioid receptors were used. A solution of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and GDP was prepared.

    • Incubation: The membranes were incubated with a known agonist for the specific opioid receptor, [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

    • Agonist Stimulation: In the absence of an antagonist, the agonist stimulates the receptor, leading to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the associated G-protein.

    • Antagonist Inhibition: this compound, as an antagonist, competes with the agonist for receptor binding, thereby inhibiting the agonist-induced [³⁵S]GTPγS binding.

    • Termination and Detection: The reaction was terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS was measured by scintillation counting.

    • Data Analysis: The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding was used to calculate its antagonist equilibrium dissociation constant (Kb).

In Vivo Assays

1. Morphine-Induced Emesis in Ferrets

  • Objective: To assess the anti-emetic activity of this compound.

  • Method:

    • Animal Model: Ferrets are a standard model for emesis research as they possess a vomiting reflex.

    • Drug Administration: A group of ferrets was pre-treated with either vehicle or varying doses of this compound (orally or subcutaneously).

    • Emetic Challenge: After a specified pre-treatment time, the animals were challenged with a subcutaneous injection of morphine to induce emesis.

    • Observation: The ferrets were observed for a set period, and the number of retches and vomits was recorded.

    • Data Analysis: The ED50 value, the dose of this compound that reduces the number of emetic episodes by 50%, was calculated.

2. Morphine-Induced Inhibition of Small Intestinal Transit in Rats

  • Objective: To evaluate the anti-constipation activity of this compound.

  • Method:

    • Animal Model: Rats were used to model opioid-induced constipation.

    • Drug Administration: Rats were pre-treated with either vehicle or varying doses of this compound (orally or subcutaneously), followed by a subcutaneous injection of morphine to inhibit intestinal transit.

    • Marker Administration: A charcoal meal (a non-absorbable marker) was administered orally to the rats.

    • Transit Measurement: After a specific time, the animals were euthanized, and the small intestine was carefully removed. The distance traveled by the charcoal meal from the pylorus to the cecum was measured and expressed as a percentage of the total length of the small intestine.

    • Data Analysis: The ED50 value, the dose of this compound that reverses the morphine-induced inhibition of intestinal transit by 50%, was determined.

3. Morphine-Induced Antinociception in Rats (Tail-Flick Test)

  • Objective: To determine if this compound interferes with the analgesic effects of morphine.

  • Method:

    • Animal Model: The tail-flick test in rats is a common method to assess the efficacy of analgesics.

    • Baseline Measurement: A baseline tail-flick latency was determined for each rat by applying a heat stimulus to the tail and measuring the time it takes for the rat to flick its tail away.

    • Drug Administration: Rats were treated with morphine to induce analgesia (increase in tail-flick latency). The experimental groups were also co-administered with varying doses of this compound (orally or subcutaneously).

    • Post-treatment Measurement: The tail-flick latency was measured again at various time points after drug administration.

    • Data Analysis: The ED50 for anti-analgesic activity was determined as the dose of this compound that reduces the analgesic effect of morphine by 50%. The high ED50 values indicate that this compound does not significantly compromise morphine's analgesic effect at doses effective against peripheral side effects.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the preclinical evaluation of this compound.

Signaling Pathways

cluster_receptor Opioid Receptor Signaling (Agonist Action) Opioid Agonist Opioid Agonist Opioid Receptor (DOR) Opioid Receptor (DOR) Opioid Agonist->Opioid Receptor (DOR) Binds to G-protein (Gi/o) G-protein (Gi/o) Opioid Receptor (DOR)->G-protein (Gi/o) Activates Gαi/o Gαi/o G-protein (Gi/o)->Gαi/o Gβγ Gβγ G-protein (Gi/o)->Gβγ Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits Ion Channels Ion Channels Gβγ->Ion Channels Modulates MAPK Pathway MAPK Pathway Gβγ->MAPK Pathway Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases K+ Efflux K+ Efflux Ion Channels->K+ Efflux Increases Ca2+ Influx Ca2+ Influx Ion Channels->Ca2+ Influx Decreases

Opioid Receptor Agonist Signaling Pathway

cluster_antagonist This compound Mechanism of Action This compound This compound Opioid Receptor (DOR) Opioid Receptor (DOR) This compound->Opioid Receptor (DOR) Competitively Binds Opioid Agonist Opioid Agonist Opioid Agonist->Opioid Receptor (DOR) Binding Blocked Downstream Signaling Downstream Signaling Opioid Receptor (DOR)->Downstream Signaling Activation Prevented

This compound Antagonistic Mechanism
Experimental Workflows

cluster_workflow In Vivo Anti-Constipation Assay Workflow start Start rat_model Rat Model start->rat_model drug_admin Administer this compound and Morphine rat_model->drug_admin charcoal Administer Charcoal Meal drug_admin->charcoal wait Wait for Specified Time charcoal->wait euthanize Euthanize and Dissect Intestine wait->euthanize measure Measure Charcoal Transit Distance euthanize->measure analyze Calculate % Inhibition and ED50 measure->analyze end End analyze->end

Workflow for Anti-Constipation Assay

cluster_workflow_emesis In Vivo Anti-Emetic Assay Workflow start_emesis Start ferret_model Ferret Model start_emesis->ferret_model drug_admin_emesis Administer this compound ferret_model->drug_admin_emesis morphine_challenge Challenge with Morphine drug_admin_emesis->morphine_challenge observe Observe and Count Emetic Episodes morphine_challenge->observe analyze_emesis Calculate % Reduction and ED50 observe->analyze_emesis end_emesis End analyze_emesis->end_emesis

Workflow for Anti-Emetic Assay

References

The Pharmacological Profile of TAN-452: A Peripherally Acting Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-452, with the chemical name 17-cyclopropylmethyl-6,7-didehydro-4,5α-epoxy-6'-ethoxycarbonyl-3,14-dihydroxyindolo [2',3'-6,7]morphinan, is a novel, peripherally acting opioid receptor antagonist.[1] It demonstrates notable selectivity for the delta-opioid receptor (DOR).[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its in vitro and in vivo characteristics. The information presented is intended to support further research and development efforts in the therapeutic area of opioid-induced bowel syndromes.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, including its binding affinity, antagonist activity, and in vivo efficacy.

Table 1: In Vitro Receptor Binding Affinities and Antagonist Activities of this compound [1]

ReceptorBinding Affinity (Ki, nM)Antagonist Activity (Kb, nM)
Human Mu-Opioid Receptor (hMOR)36.56 ± 1.489.43 ± 0.58
Human Delta-Opioid Receptor (hDOR)0.47 ± 0.090.21 ± 0.06
Human Kappa-Opioid Receptor (hKOR)5.31 ± 1.807.18 ± 0.75

Table 2: In Vivo Efficacy of this compound in Animal Models [1]

ActivityAnimal ModelRoute of AdministrationED50 (95% Confidence Interval)
Anti-emeticFerret (Morphine-induced emesis)p.o.<1.0 mg/kg
s.c.<0.3 mg/kg
Anti-constipationRat (Morphine-induced inhibition of small intestinal transit)p.o.9.45 (4.09, 47.79) mg/kg
s.c.0.52 (0.10, 1.08) mg/kg
Anti-analgesicRat (Morphine-induced antinociception)p.o.>300 mg/kg
s.c.>30 mg/kg

A significant finding from pharmacokinetic studies is the low brain penetrability of this compound, which underscores its peripherally restricted action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.

In Vitro Studies

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of this compound for human mu (hMOR), delta (hDOR), and kappa (hKOR) opioid receptors.

  • Method:

    • Membrane preparations from cells recombinantly expressing hMOR, hDOR, or hKOR were utilized.

    • Competitive binding assays were performed using radiolabeled ligands specific for each receptor subtype.

    • Increasing concentrations of this compound were incubated with the membrane preparations and the respective radioligand.

    • The amount of bound radioactivity was measured to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

2. [35S]GTPγS Binding Assays:

  • Objective: To determine the antagonist activity (Kb) of this compound at hMOR, hDOR, and hKOR.

  • Method:

    • The assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.

    • Membrane preparations expressing the respective human opioid receptors were incubated with a sub-maximal concentration of a standard opioid agonist.

    • Increasing concentrations of this compound were added to assess its ability to inhibit the agonist-stimulated [35S]GTPγS binding.

    • The concentration of this compound that produces a 50% inhibition of the agonist response (IC50) was determined.

    • The Kb values were calculated from the IC50 values using the Gaddum equation.

In Vivo Studies

1. Anti-Emetic Activity (Ferret Model):

  • Objective: To evaluate the inhibitory effect of this compound on morphine-induced emesis.

  • Method:

    • Ferrets were pre-treated with either vehicle or varying doses of this compound administered orally (p.o.) or subcutaneously (s.c.).

    • Morphine was subsequently administered to induce emesis.

    • The animals were observed for a defined period, and the number of emetic episodes was recorded.

    • The ED50 value, the dose of this compound that produces a 50% reduction in emesis, was calculated.

2. Anti-Constipation Activity (Rat Model):

  • Objective: To assess the effect of this compound on morphine-induced inhibition of small intestinal transit.

  • Method:

    • Rats were pre-treated with either vehicle or varying doses of this compound (p.o. or s.c.).

    • Morphine was administered to induce constipation.

    • A charcoal meal was given orally, and after a specific time, the animals were euthanized.

    • The distance traveled by the charcoal meal in the small intestine was measured.

    • The ED50 value, the dose of this compound that reverses 50% of the morphine-induced inhibition of transit, was determined.

3. Anti-Analgesic Activity (Rat Model):

  • Objective: To determine if this compound interferes with the analgesic effects of morphine.

  • Method:

    • Rats were administered either vehicle or high doses of this compound (p.o. or s.c.).

    • Morphine was then administered to induce antinociception.

    • A standard pain assay, such as the tail-flick or hot-plate test, was used to measure the analgesic response.

    • The dose of this compound that produces a 50% reversal of the morphine-induced analgesic effect (ED50) was determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the workflows of the key experiments.

cluster_0 Peripheral Opioid Action cluster_1 This compound Intervention cluster_2 Central Nervous System cluster_3 Blood-Brain Barrier Morphine Morphine Opioid_Receptor Peripheral Opioid Receptors (e.g., in gut) Morphine->Opioid_Receptor binds & activates BBB Blood-Brain Barrier (Low Penetrability for this compound) Morphine->BBB crosses G_Protein G-Protein Activation Opioid_Receptor->G_Protein Downstream Downstream Effects (e.g., Constipation) G_Protein->Downstream TAN452 This compound TAN452->Opioid_Receptor antagonizes TAN452->BBB does not significantly cross CNS_Opioid_Receptor CNS Opioid Receptors Analgesia Analgesia CNS_Opioid_Receptor->Analgesia Morphine_CNS->CNS_Opioid_Receptor binds & activates

Caption: Proposed mechanism of action for this compound.

cluster_0 In Vitro Binding Assay Workflow Start Start Membrane_Prep Prepare membranes from cells expressing opioid receptors Start->Membrane_Prep Incubation Incubate membranes with radioligand and varying concentrations of this compound Membrane_Prep->Incubation Separation Separate bound and free radioligand Incubation->Separation Measurement Measure bound radioactivity Separation->Measurement Analysis Calculate IC50 and Ki values Measurement->Analysis End End Analysis->End

Caption: Workflow for in vitro receptor binding assays.

cluster_0 In Vivo Anti-Constipation Study Workflow Start Start Animal_Grouping Group rats and pre-treat with vehicle or this compound (p.o. or s.c.) Start->Animal_Grouping Morphine_Admin Administer morphine to induce constipation Animal_Grouping->Morphine_Admin Charcoal_Meal Administer oral charcoal meal Morphine_Admin->Charcoal_Meal Euthanasia Euthanize animals after a set time Charcoal_Meal->Euthanasia Measurement Measure distance traveled by charcoal meal Euthanasia->Measurement Analysis Calculate ED50 value Measurement->Analysis End End Analysis->End

References

TAN-452 for Opioid-Induced Bowel Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of TAN-452, a peripherally acting opioid receptor antagonist, and its potential application in the treatment of opioid-induced bowel syndrome (OBS). The information presented herein is a synthesis of publicly available preclinical data, intended to inform researchers and professionals in the field of drug development.

Introduction to Opioid-Induced Bowel Syndrome

Opioid analgesics are a cornerstone of pain management; however, their use is frequently associated with debilitating side effects, collectively known as opioid-induced bowel dysfunction (OIBD).[1][2] A primary and persistent symptom of OIBD is opioid-induced constipation (OIC), which can significantly impair a patient's quality of life and lead to non-adherence to pain therapy.[1][3][4] OIC results from the activation of μ-opioid receptors (MOR) in the enteric nervous system, leading to decreased gastrointestinal motility and fluid secretion.

This compound is a novel compound identified as a peripherally acting opioid receptor antagonist with a notable selectivity for the δ-opioid receptor (DOR). Its pharmacological profile suggests that it may alleviate opioid-induced side effects, such as constipation, nausea, and vomiting, without compromising the central analgesic effects of opioids. This is attributed to its low penetrability of the blood-brain barrier.

Pharmacological Data of this compound

The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacology of this compound.

Table 1: In Vitro Receptor Binding Affinity and Antagonistic Activity of this compound
ReceptorBinding Affinity (Ki, nM)Antagonistic Activity (Kb, nM)
Human μ-Opioid Receptor (hMOR)36.56 ± 1.489.43 ± 0.58
Human δ-Opioid Receptor (hDOR)0.47 ± 0.090.21 ± 0.06
Human κ-Opioid Receptor (hKOR)5.31 ± 1.807.18 ± 0.75
Table 2: In Vivo Efficacy of this compound in Animal Models
ActivityAnimal ModelAdministrationED50 (95% Confidence Interval)
Anti-emeticFerretsOral (p.o.)<1.0 mg/kg
Subcutaneous (s.c.)<0.3 mg/kg
Anti-constipationRatsOral (p.o.)9.45 (4.09, 47.79) mg/kg
Subcutaneous (s.c.)0.52 (0.10, 1.08) mg/kg
Anti-analgesicRatsOral (p.o.)>300 mg/kg
Subcutaneous (s.c.)>30 mg/kg

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like morphine, initiate a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. As a DOR-selective antagonist, this compound is hypothesized to competitively bind to peripheral DORs, thereby preventing the binding of opioid agonists and the subsequent signaling that contributes to OIC.

cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activation Blocked_Response Normal GI Motility & Secretion DOR->Blocked_Response Prevents Downstream Signaling AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->DOR Binds & Activates TAN452 This compound TAN452->DOR Competitively Binds & Blocks ATP ATP ATP->AC Cellular_Response Decreased GI Motility & Secretion (Constipation) cAMP->Cellular_Response Leads to start Start prep_membranes Prepare Cell Membranes (Expressing Opioid Receptors) start->prep_membranes setup_assay Set up 96-well Plate: - Radioligand - this compound (Varying Conc.) - Controls (Total & Non-specific) prep_membranes->setup_assay add_membranes Add Membranes to Initiate Binding setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis: - Calculate IC50 - Calculate Ki quantify->analyze end End analyze->end start Start fast_rats Fast Rats for 18-24h start->fast_rats admin_tan452 Administer this compound or Vehicle fast_rats->admin_tan452 admin_morphine Administer Morphine (or Vehicle for Control) admin_tan452->admin_morphine admin_charcoal Administer Charcoal Meal (Oral Gavage) admin_morphine->admin_charcoal observe Observation Period (e.g., 30 min) admin_charcoal->observe euthanize_dissect Euthanize & Dissect Small Intestine observe->euthanize_dissect measure Measure Total Intestinal Length & Distance Traveled by Charcoal euthanize_dissect->measure analyze Calculate % Intestinal Transit & Determine ED50 measure->analyze end End analyze->end

References

TAN-452: A Peripherally Acting Delta-Opioid Receptor Antagonist and its Potential in Visceral Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TAN-452, a novel, peripherally acting opioid receptor antagonist with high selectivity for the delta-opioid receptor (DOR). The document details its pharmacological profile, explores its relevance to visceral pain research, outlines key experimental protocols for evaluating its effects, and presents signaling pathways and experimental workflows through detailed visualizations. This guide is intended to serve as a core resource for researchers and professionals in drug development investigating new therapeutic avenues for visceral pain and opioid-induced bowel dysfunction.

Introduction to Visceral Pain and the Role of Opioid Receptors

Visceral pain, originating from internal organs, is a prevalent and often debilitating condition associated with disorders such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD).[1][2] The underlying mechanisms are complex, involving both peripheral and central sensitization.[3] Opioid receptors, including mu (MOR), delta (DOR), and kappa (KOR), are key modulators of pain perception and are widely distributed in the central and peripheral nervous systems, including the gastrointestinal tract.[3][4] While opioid agonists are potent analgesics, their use is often limited by significant side effects, such as constipation, nausea, and the potential for addiction. Peripherally acting opioid receptor antagonists that do not cross the blood-brain barrier are therefore of great interest as they may counteract undesirable peripheral effects of opioids without compromising central analgesia.

Pharmacological Profile of this compound

This compound is a peripherally acting opioid receptor antagonist with a notable selectivity for the delta-opioid receptor (DOR). Its pharmacological characteristics have been determined through in vitro and in vivo studies.

The quantitative pharmacological data for this compound are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Antagonist Activity of this compound at Human Opioid Receptors

ReceptorBinding Affinity (Ki, nM)Antagonist Activity (Kb, nM)
hMOR (mu)36.56 ± 1.489.43 ± 0.58
hDOR (delta)0.47 ± 0.090.21 ± 0.06
hKOR (kappa)5.31 ± 1.807.18 ± 0.75

Data presented as mean ± SEM.

Table 2: In Vivo Efficacy of this compound in Animal Models

ActivityAnimal ModelRoute of AdministrationED50 (mg/kg) [95% Confidence Interval]
Anti-emetic (morphine-induced)FerretsOral (p.o.)<1.0
Subcutaneous (s.c.)<0.3
Anti-constipation (morphine-induced)RatsOral (p.o.)9.45 [4.09, 47.79]
Subcutaneous (s.c.)0.52 [0.10, 1.08]
Anti-analgesic (morphine-induced)RatsOral (p.o.)>300
Subcutaneous (s.c.)>30

A pharmacokinetic study has demonstrated the low brain penetrability of this compound.

Experimental Protocols for Visceral Pain Research

The investigation of this compound's effects on visceral pain necessitates the use of validated animal models. Below are detailed methodologies for key experiments.

a) Colorectal Distension (CRD) Model in Rodents: This is a widely used method to assess visceral sensitivity.

  • Objective: To measure the viscero-motor response (VMR) to mechanical distension of the colon and rectum as an indicator of visceral pain.

  • Procedure:

    • A flexible balloon catheter is inserted into the distal colon of a conscious or lightly anesthetized rodent.

    • The balloon is incrementally inflated to specific pressures (e.g., 20, 40, 60, 80 mmHg).

    • The VMR, typically a contraction of the abdominal and hind limb musculature, is quantified by visual observation of the abdominal withdrawal reflex or by electromyography (EMG) recordings from the abdominal muscles.

    • This compound or a vehicle control is administered prior to the CRD procedure to assess its effect on the VMR.

b) Chemical-Induced Colitis Model: This model mimics the inflammatory conditions seen in IBD.

  • Objective: To induce a state of visceral hypersensitivity through colonic inflammation.

  • Procedure:

    • Inflammation is induced by intracolonic administration of agents like 2,4,6-trinitrobenzene sulfonic acid (TNBS) or zymosan.

    • Several days after induction, visceral sensitivity is assessed using the CRD model as described above.

    • This model allows for the evaluation of a compound's ability to modulate visceral pain in the context of inflammation.

  • Objective: To measure the effect of this compound on morphine-induced inhibition of small intestinal transit.

  • Procedure:

    • Rats are fasted overnight with free access to water.

    • Morphine is administered to induce constipation.

    • This compound or vehicle is administered, followed by an oral dose of a charcoal meal.

    • After a set period, the animals are euthanized, and the small intestine is carefully removed.

    • The total length of the small intestine and the distance traveled by the charcoal meal are measured to calculate the percentage of intestinal transit.

Visualization of Signaling Pathways and Workflows

General Opioid Receptor Signaling and this compound Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., Endorphin, Morphine) DOR Delta-Opioid Receptor (DOR) Opioid_Agonist->DOR Binds and Activates TAN452 This compound TAN452->DOR Binds and Blocks G_Protein Gi/o Protein DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability (Analgesia) cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity

Caption: Opioid agonist binding to DOR initiates intracellular signaling leading to analgesia. This compound competitively blocks this binding.

Experimental Workflow: Colorectal Distension (CRD) Model Start Start: Acclimatize Rodents Drug_Admin Administer this compound or Vehicle Start->Drug_Admin Catheter_Insert Insert Balloon Catheter into Distal Colon Drug_Admin->Catheter_Insert Distension Perform Phasic Colorectal Distension (Incremental Pressures) Catheter_Insert->Distension Measure_VMR Measure Viscero-Motor Response (VMR) (Abdominal Muscle Contraction) Distension->Measure_VMR Data_Analysis Analyze Data: Compare VMR between This compound and Vehicle Groups Measure_VMR->Data_Analysis End End of Experiment Data_Analysis->End

Caption: A stepwise workflow for assessing visceral sensitivity using the colorectal distension model in rodents.

Discussion and Future Directions

This compound's high affinity and selectivity for the DOR, coupled with its peripheral restriction, make it a valuable tool for dissecting the role of peripheral DORs in gastrointestinal function and visceral nociception. While its primary development has focused on opioid-induced bowel dysfunction, its pharmacological profile warrants investigation in other visceral pain conditions.

Future research should aim to:

  • Evaluate the efficacy of this compound in established models of visceral hypersensitivity, such as the TNBS-induced colitis model.

  • Investigate the effects of this compound on neuronal firing in response to noxious visceral stimuli using ex vivo preparations.

  • Explore the potential of this compound in combination with centrally acting analgesics to manage pain while mitigating gastrointestinal side effects.

The study of this compound and similar compounds will undoubtedly contribute to a deeper understanding of the complex mechanisms underlying visceral pain and may lead to the development of novel, targeted therapies for these challenging conditions.

References

Methodological & Application

In Vivo Experimental Protocols for TAN-452: A Peripherally Acting Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of TAN-452, a peripherally acting opioid receptor antagonist with selectivity for the delta-opioid receptor (DOR). The following sections describe experimental procedures to assess its efficacy in mitigating common side effects of opioid therapy, such as emesis and constipation, without compromising central analgesic effects. Additionally, a summary of its pharmacokinetic profile and a schematic of its proposed mechanism of action are presented.

Data Presentation

Table 1: In Vivo Efficacy of this compound

Experimental ModelSpeciesAdministration RouteEndpointED₅₀ (95% Confidence Interval)
Morphine-Induced EmesisFerretOral (p.o.)Anti-emetic Activity<1.0 mg/kg
Subcutaneous (s.c.)Anti-emetic Activity<0.3 mg/kg
Morphine-Induced Inhibition of Small Intestinal TransitRatOral (p.o.)Anti-constipation Activity9.45 (4.09, 47.79) mg/kg
Subcutaneous (s.c.)Anti-constipation Activity0.52 (0.10, 1.08) mg/kg
Morphine-Induced Antinociception (Tail-Flick Test)RatOral (p.o.)Anti-analgesic Activity>300 mg/kg
Subcutaneous (s.c.)Anti-analgesic Activity>30 mg/kg

Table 2: Pharmacokinetic Parameters of this compound in Rats

Administration RouteCmaxTmaxAUCHalf-life (t½)Brain Penetrability
Oral (p.o.)Data not availableData not availableData not availableData not availableLow
Subcutaneous (s.c.)Data not availableData not availableData not availableData not availableLow

Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound are not publicly available in the reviewed literature. The primary finding reported is its low brain penetrability.

Signaling Pathway

This compound acts as a peripherally restricted antagonist of opioid receptors, with a notable selectivity for the delta-opioid receptor (DOR). In conditions such as opioid-induced bowel dysfunction, opioid agonists (like morphine) bind to mu-opioid receptors (MOR) in the gastrointestinal tract. This binding inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The subsequent signaling cascade results in reduced neuronal excitability and neurotransmitter release, which in turn decreases gastrointestinal motility and secretion, causing constipation. Opioid agonists can also induce nausea and vomiting through action on central and peripheral opioid receptors.

As a peripheral antagonist, this compound competes with opioid agonists for binding to opioid receptors located outside the central nervous system. By blocking these receptors, particularly in the gut, this compound prevents the downstream signaling cascade initiated by opioids, thereby mitigating side effects like constipation and emesis without affecting the centrally mediated analgesic effects.

TAN452_Signaling_Pathway cluster_opioid_effects Opioid Agonist (e.g., Morphine) Action cluster_tan452_action This compound Antagonistic Action Morphine Morphine MOR μ-Opioid Receptor (Peripheral) Morphine->MOR Binds Peripheral_OR Peripheral Opioid Receptors (e.g., δ-Opioid Receptor) Morphine->Peripheral_OR Blocked by this compound G_Protein Gi/Go Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity GI_Effects ↓ GI Motility & Secretion (Constipation, Emesis) Neuronal_Activity->GI_Effects TAN452 This compound TAN452->Peripheral_OR Binds to & Blocks Blockade Blockade of Opioid Agonist Binding Peripheral_OR->Blockade Restoration Restoration of Normal GI Function Blockade->Restoration

This compound Mechanism of Action

Experimental Protocols

Formulation of this compound for In Vivo Administration

For reproducible in vivo results, appropriate formulation of this compound is crucial. As specific details for this compound are not published, general guidance for formulating poorly water-soluble compounds for animal studies is provided below.

Oral Administration (Suspension):

  • Vehicle: A common vehicle for oral suspensions is 0.5% to 1% methylcellulose (or carboxymethylcellulose) in purified water. Other options include aqueous solutions with suspending agents like gum acacia (e.g., 5% w/v).

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to achieve a uniform suspension at the desired concentration.

    • Ensure the suspension is freshly prepared and continuously stirred before and during administration to maintain homogeneity.

Subcutaneous Administration (Solution or Suspension):

  • Vehicle: For subcutaneous injections, a sterile, isotonic vehicle is preferred to minimize irritation. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or aqueous solutions containing solubilizing agents such as polyethylene glycol (e.g., PEG 400) or cyclodextrins if solubility is an issue. For suspensions, a sterile vehicle similar to that for oral administration can be used, but sterility must be maintained.

  • Preparation:

    • If preparing a solution, dissolve the weighed this compound in the chosen sterile vehicle. Gentle warming or sonication may be required.

    • If a suspension is necessary, prepare it under aseptic conditions using sterile components.

    • The final formulation should be filtered through a sterile filter (e.g., 0.22 µm) if it is a solution.

    • The pH of the final formulation should be adjusted to be close to physiological pH (around 7.4) if possible.

Morphine-Induced Emesis in Ferrets

This protocol is designed to evaluate the anti-emetic efficacy of this compound.

**Experimental Workflow

Application Notes and Protocols for TAN-452 in Rat Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known dosage, efficacy, and mechanism of action of TAN-452 in rat models, primarily focusing on its use as a treatment for opioid-induced constipation. Detailed protocols for key experiments are provided to facilitate study design and execution.

Introduction

This compound is a potent and selective, peripherally acting delta-opioid receptor (DOR) antagonist. Due to its limited ability to cross the blood-brain barrier, it can reverse the peripheral side effects of opioids, such as constipation, without compromising their central analgesic effects. Its primary application in rat studies has been to investigate its efficacy in mitigating morphine-induced inhibition of gastrointestinal transit.

Mechanism of Action

This compound functions by competitively blocking the binding of opioids to delta-opioid receptors located on enteric neurons in the gastrointestinal tract. Activation of these receptors by opioids leads to a decrease in neuronal activity and neurotransmitter release, which in turn inhibits gut motility and secretion. By antagonizing this interaction, this compound helps to restore normal gastrointestinal function.

Signaling Pathway of this compound Action

TAN452_Mechanism cluster_opioid Opioid Action in Enteric Neuron Opioid_Agonist Opioid Agonist (e.g., Morphine) DOR Delta-Opioid Receptor (DOR) Opioid_Agonist->DOR Gi_Go Gi/Go Protein DOR->Gi_Go activates AC Adenylate Cyclase Gi_Go->AC inhibits Ion_Channels ↑ K+ Efflux ↓ Ca2+ Influx Gi_Go->Ion_Channels cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity Constipation Constipation Neuronal_Activity->Constipation TAN452 This compound TAN452->DOR antagonizes

Caption: Mechanism of this compound in antagonizing opioid-induced constipation.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo efficacy of this compound in rat models.

Table 1: In Vitro Receptor Binding and Antagonist Activity of this compound

ReceptorBinding Affinity (Ki, nM)Antagonist Activity (Kb, nM)
Human μ-opioid receptor (hMOR)36.56 ± 1.489.43 ± 0.58
Human δ-opioid receptor (hDOR)0.47 ± 0.090.21 ± 0.06
Human κ-opioid receptor (hKOR)5.31 ± 1.807.18 ± 0.75

Table 2: In Vivo Efficacy of this compound in Sprague-Dawley Rats

ParameterAdministration RouteEffective Dose (ED50, mg/kg) (95% CI)
Anti-constipation ActivityOral (p.o.)9.45 (4.09, 47.79)
Subcutaneous (s.c.)0.52 (0.10, 1.08)
Anti-analgesic ActivityOral (p.o.)>300
Subcutaneous (s.c.)>30

Experimental Protocols

Protocol 1: Morphine-Induced Constipation Model in Rats (Charcoal Meal Test)

This protocol is designed to assess the ability of this compound to counteract the inhibitory effects of morphine on gastrointestinal transit.

Materials:

  • Male Sprague-Dawley rats (fasted overnight with free access to water)

  • Morphine hydrochloride (dissolved in saline)

  • This compound (formulation to be prepared by the researcher, see notes below)

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic solution)

  • Oral gavage needles

  • Syringes and injection needles (for s.c. administration)

  • Dissection tools

  • Ruler

Experimental Workflow:

Application Notes and Protocols for TAN-452 Administration in Ferret Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data and a generalized protocol for the administration of TAN-452 in ferret models, based on published research. The primary application demonstrated in ferret models is the assessment of this compound's anti-emetic properties against opioid-induced emesis.

Quantitative Data Summary

The efficacy of this compound in inhibiting morphine-induced emesis in ferrets has been quantified, with effective dose 50 (ED₅₀) values determined for both oral and subcutaneous administration routes.[1]

Table 1: Efficacy of this compound in Ferret Model of Morphine-Induced Emesis [1]

Administration RouteED₅₀ (95% Confidence Interval)
Oral (p.o.)<1.0 mg/kg
Subcutaneous (s.c.)<0.3 mg/kg

Experimental Protocols

The following is a detailed protocol for assessing the anti-emetic activity of this compound in a ferret model of morphine-induced emesis. This protocol is based on the methods described in the available literature.[1]

Objective: To determine the inhibitory effect of this compound on morphine-induced emesis in ferrets.

Animal Model:

  • Species: Ferret (Mustela putorius furo)

  • Health Status: Healthy, experimentally naive animals.

  • Acclimation: Animals should be acclimated to the laboratory environment before the experiment. Specific acclimation times were not detailed in the reference literature.

Materials:

  • This compound

  • Morphine

  • Vehicle for this compound (not specified in the literature, a common vehicle like saline or a solution with a small percentage of a solubilizing agent like DMSO or Tween 80 could be considered, but would need to be validated)

  • Vehicle for Morphine (e.g., sterile saline)

  • Syringes and needles for oral gavage and subcutaneous injections.

  • Observation cages with a clear view of the animals.

Experimental Procedure:

  • Animal Preparation:

    • Ferrets should be fasted overnight prior to the experiment, with water available ad libitum.

    • Animals are randomly assigned to treatment groups (vehicle control, and different doses of this compound).

  • This compound Administration:

    • Oral (p.o.) Administration: Administer the predetermined dose of this compound or vehicle orally using a gavage needle.

    • Subcutaneous (s.c.) Administration: Administer the predetermined dose of this compound or vehicle via subcutaneous injection.

  • Emesis Induction:

    • Following a specific pretreatment time after this compound administration (time not specified in the available literature), induce emesis by administering a subcutaneous injection of morphine. The exact dose of morphine used was not specified in the primary literature for the this compound study.

  • Observation Period:

    • Immediately after morphine administration, place each ferret in an individual observation cage.

    • Observe the animals continuously for a defined period (e.g., 2 hours) for signs of emesis (retching and vomiting).

    • Record the number of retches and vomits for each animal.

  • Data Analysis:

    • Calculate the total number of emetic episodes (retches + vomits) for each animal.

    • Determine the percentage of animals in each group that exhibit emesis.

    • Calculate the ED₅₀ value for this compound for both administration routes using appropriate statistical software (e.g., log-probit analysis). The ED₅₀ is the dose of this compound that reduces the number of emetic episodes by 50% compared to the vehicle-treated group.

Visualizations

Experimental Workflow for Anti-Emetic Assay

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting randomization Randomization into Groups fasting->randomization drug_admin This compound or Vehicle Administration (p.o. or s.c.) randomization->drug_admin pretreatment Pretreatment Period drug_admin->pretreatment emesis_induction Morphine Administration (s.c.) pretreatment->emesis_induction observation Observation for Emesis emesis_induction->observation data_collection Record Retching & Vomiting observation->data_collection analysis Calculate ED50 data_collection->analysis

Caption: Workflow for evaluating the anti-emetic efficacy of this compound in a ferret model.

Signaling Pathway

No specific signaling pathways related to this compound's mechanism of action in the ferret model were detailed in the provided search results. The study indicates that this compound is a peripherally acting opioid receptor antagonist.[1] The anti-emetic effect is likely due to the blockade of opioid receptors in the gastrointestinal tract and/or other peripheral sites that contribute to the emetic reflex, but a detailed pathway was not provided.

References

Measuring the Binding Affinity of TAN-452 to Opioid Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-452 is a peripherally acting opioid receptor antagonist with selectivity for the delta-opioid receptor (DOR).[1] Understanding its binding affinity to the mu (μ), delta (δ), and kappa (κ) opioid receptors is crucial for characterizing its pharmacological profile and therapeutic potential. This document provides detailed application notes and protocols for measuring the binding affinity of this compound to these receptors using established in vitro pharmacological assays. The primary methods covered are the competitive radioligand binding assay and the functional [³⁵S]GTPγS binding assay.

Data Presentation

The binding affinity of this compound for human opioid receptors has been previously determined and is summarized in the table below.[1] These values are typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (in this case, this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand.

Receptor SubtypeBinding Affinity (Ki) in nM
Human mu-opioid receptor (hMOR)36.56 ± 1.48
Human delta-opioid receptor (hDOR)0.47 ± 0.09
Human kappa-opioid receptor (hKOR)5.31 ± 1.80

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade. As an antagonist, this compound binds to the receptor but does not activate it, thereby blocking the binding of agonists and preventing the downstream signaling events. The following diagram illustrates the canonical G-protein signaling pathway for opioid receptors and the inhibitory action of an antagonist like this compound.

cluster_membrane Cell Membrane OR Opioid Receptor G_protein G-protein (αβγ) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits IonChannel Ion Channel Modulation G_protein->IonChannel Gβγ modulates Agonist Opioid Agonist Agonist->OR Binds & Activates TAN452 This compound (Antagonist) TAN452->OR Binds & Blocks cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux IonChannel->K_efflux Ca_influx ↓ Ca2+ Influx IonChannel->Ca_influx

Caption: Opioid receptor signaling pathway and antagonist action.

Experimental Workflows

The general workflow for determining the binding affinity of a test compound like this compound involves preparing the receptor source, performing a competitive binding assay, and analyzing the data to calculate the inhibition constant (Ki).

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Opioid Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Separation of Bound and Free Radioligand Incubation->Filtration Counting Quantification of Bound Radioactivity Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for competitive radioligand binding assay.

Experimental Protocols

Preparation of Cell Membranes Expressing Opioid Receptors

This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a specific human opioid receptor subtype (hMOR, hDOR, or hKOR).

Materials:

  • Cultured cells (e.g., HEK293 or CHO) stably expressing the opioid receptor of interest.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

  • Dounce homogenizer or sonicator.

  • High-speed refrigerated centrifuge.

Protocol:

  • Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15 minutes.

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to the opioid receptors.

Materials:

  • Opioid receptor membrane preparation (from Protocol 1).

  • Radioligand:

    • For hMOR: [³H]DAMGO

    • For hDOR: [³H]DPDPE

    • For hKOR: [³H]U-69593

  • This compound stock solution and serial dilutions.

  • Non-specific binding control: A high concentration of a non-radiolabeled opioid ligand (e.g., 10 µM Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Protocol:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL radioligand (at a concentration near its Kd), and 50 µL membrane preparation.

    • Non-specific Binding: 50 µL Naloxone (10 µM final concentration), 50 µL radioligand, and 50 µL membrane preparation.

    • Competition: 50 µL of each this compound dilution, 50 µL radioligand, and 50 µL membrane preparation.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

[³⁵S]GTPγS Functional Binding Assay

This assay measures the functional consequence of receptor binding by quantifying the activation of G-proteins. As an antagonist, this compound is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Opioid receptor membrane preparation.

  • [³⁵S]GTPγS.

  • A known opioid agonist (e.g., DAMGO for MOR).

  • This compound stock solution and serial dilutions.

  • GDP (Guanosine diphosphate).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Unlabeled GTPγS for non-specific binding determination.

  • Other materials as in the radioligand binding assay.

Protocol:

  • In a 96-well plate, add the following in triplicate:

    • Basal Binding: Assay buffer, membranes, GDP (10 µM final), and [³⁵S]GTPγS (0.1 nM final).

    • Agonist-stimulated Binding: Agonist (at its EC80 concentration), membranes, GDP, and [³⁵S]GTPγS.

    • Antagonist Inhibition: Varying concentrations of this compound, agonist (at its EC80), membranes, GDP, and [³⁵S]GTPγS.

    • Non-specific Binding: Unlabeled GTPγS (10 µM final), agonist, membranes, GDP, and [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction and filter as described in the radioligand binding assay protocol.

  • Quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the net agonist-stimulated binding by subtracting the basal binding from the agonist-stimulated binding.

  • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.

  • Determine the IC50 value for this compound's inhibition of agonist-stimulated [³⁵S]GTPγS binding.

  • The antagonist dissociation constant (Kb) can be calculated using the Cheng-Prusoff equation, similar to the Ki calculation.[1]

References

Application Notes and Protocols for TAN-452 in Reversing Opioid Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TAN-452, a peripherally acting opioid receptor antagonist, and its utility in mitigating common and debilitating side effects associated with opioid use, such as nausea, vomiting, and constipation. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research and development.

Introduction

Opioid analgesics are highly effective for managing moderate to severe pain, but their use is often limited by significant adverse effects, including nausea, vomiting, and constipation.[1][2] These side effects can decrease a patient's quality of life and lead to non-adherence to pain management regimens. This compound is a novel, orally active, and peripherally selective δ-opioid receptor (DOR) antagonist that has shown promise in attenuating these morphine-induced side effects without compromising its analgesic efficacy.[3][4] Its low brain penetrability is a key feature, ensuring that its antagonistic effects are primarily confined to the periphery, where the undesirable side effects of opioids are often mediated.

Mechanism of Action

This compound functions as a competitive antagonist at opioid receptors, with a notable selectivity for the δ-opioid receptor (DOR). It also exhibits antagonistic activity at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR), albeit to a lesser extent. By blocking the binding of opioids to peripheral receptors, particularly in the gastrointestinal tract, this compound can counteract the downstream signaling that leads to side effects like reduced gastrointestinal motility (constipation) and the induction of nausea and vomiting.

cluster_opioid_agonist Opioid Agonist (e.g., Morphine) cluster_opioid_receptor Peripheral Opioid Receptors cluster_side_effects Opioid-Induced Side Effects cluster_tan452 This compound Action Opioid Opioid Agonist MOR μ-Opioid Receptor (MOR) Opioid->MOR Binds & Activates DOR δ-Opioid Receptor (DOR) Opioid->DOR Binds & Activates KOR κ-Opioid Receptor (KOR) Opioid->KOR Binds & Activates Constipation Constipation MOR->Constipation Leads to Nausea Nausea & Vomiting DOR->Nausea Contributes to TAN452 This compound TAN452->MOR Antagonizes TAN452->DOR Antagonizes (High Affinity) TAN452->KOR Antagonizes cluster_invitro In Vitro Experimental Workflow start Start receptor_membranes Prepare Opioid Receptor Membrane Preparations (hMOR, hDOR, hKOR) start->receptor_membranes binding_assay Opioid Receptor Binding Assay receptor_membranes->binding_assay gtp_assay [³⁵S]GTPγS Binding Assay receptor_membranes->gtp_assay data_analysis Data Analysis binding_assay->data_analysis gtp_assay->data_analysis ki_value Determine Ki values (Binding Affinity) data_analysis->ki_value kb_value Determine Kb values (Antagonist Activity) data_analysis->kb_value end End ki_value->end kb_value->end cluster_invivo In Vivo Experimental Workflow start Start animal_models Select Animal Models (Ferrets, Rats) start->animal_models emesis_assay Morphine-Induced Emesis Assay (Ferrets) animal_models->emesis_assay constipation_assay Morphine-Induced Constipation Assay (Rats) animal_models->constipation_assay analgesia_assay Morphine-Induced Analgesia Assay (Rats) animal_models->analgesia_assay data_analysis Data Analysis emesis_assay->data_analysis constipation_assay->data_analysis analgesia_assay->data_analysis ed50_emesis Determine ED₅₀ (Anti-emetic) data_analysis->ed50_emesis ed50_constipation Determine ED₅₀ (Anti-constipation) data_analysis->ed50_constipation analgesic_effect Assess Impact on Analgesia data_analysis->analgesic_effect end End ed50_emesis->end ed50_constipation->end analgesic_effect->end

References

Application Notes and Protocols: Investigating the Combination of TAN-452 and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacological profile of TAN-452, a peripherally acting δ-opioid receptor (DOR) antagonist, and its effects when used in combination with the μ-opioid receptor (MOR) agonist, morphine. The following sections detail quantitative data, experimental protocols for key in vitro and in vivo assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Opioid analgesics, such as morphine, are highly effective for pain management but are associated with significant side effects, including constipation, nausea, and vomiting, which are primarily mediated by opioid receptors in the gastrointestinal tract.[1][2] this compound is a novel peripherally acting opioid receptor antagonist with high selectivity for the δ-opioid receptor (DOR).[1][2] Studies have investigated the co-administration of this compound with morphine to mitigate these undesirable peripheral side effects without compromising central analgesic efficacy.[1]

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on this compound, particularly in the context of its interaction with morphine.

Table 1: In Vitro Receptor Binding and Antagonist Activity of this compound

Opioid Receptor SubtypeBinding Affinity (Ki, nM)Antagonist Activity (Kb, nM)
Human μ (hMOR)36.56 ± 1.489.43 ± 0.58
Human δ (hDOR)0.47 ± 0.090.21 ± 0.06
Human κ (hKOR)5.31 ± 1.807.18 ± 0.75

Table 2: In Vivo Efficacy of this compound in Combination with Morphine

Efficacy EndpointAnimal ModelAdministration RouteED₅₀ (mg/kg)
Anti-emetic Activity FerretOral (p.o.)< 1.0
Subcutaneous (s.c.)< 0.3
Anti-constipation Activity RatOral (p.o.)9.45
Subcutaneous (s.c.)0.52
Anti-analgesic Activity RatOral (p.o.)> 300
Subcutaneous (s.c.)> 30

Signaling Pathways

Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. Morphine, primarily a MOR agonist, leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulates ion channel activity. It also promotes the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization. This compound, as a DOR antagonist, is expected to block the signaling cascade initiated by any endogenous or exogenous DOR agonists. When co-administered with morphine, this compound's primary role is to antagonize the peripheral effects of morphine that may be mediated directly or indirectly through DORs, without significantly affecting the central MOR-mediated analgesia.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR This compound This compound DOR δ-Opioid Receptor This compound->DOR G_Protein Gαi/o MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channels G_Protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces

Opioid Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data tables are provided below.

In Vitro [³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of opioid receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Materials:

  • Membrane preparations from cells expressing human μ, δ, or κ opioid receptors

  • [³⁵S]GTPγS

  • GDP

  • Unlabeled GTPγS

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

  • This compound

  • Reference opioid agonists and antagonists

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare membranes from cells overexpressing the opioid receptor of interest.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

    • 25 µL of diluted this compound or reference compounds.

    • 50 µL of membrane suspension.

    • 50 µL of GDP.

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Kb value for this compound by analyzing its ability to shift the concentration-response curve of a reference agonist.

GTP_gamma_S_Binding_Assay_Workflow A Prepare reagents: Membranes, [35S]GTPγS, GDP, Test compounds (this compound) B Add reagents to 96-well plate: Buffer, Compound, Membranes, GDP A->B C Pre-incubate at 30°C B->C D Initiate reaction with [35S]GTPγS C->D E Incubate at 30°C D->E F Terminate by rapid filtration E->F G Wash filters F->G H Dry filters and add scintillation fluid G->H I Measure radioactivity H->I J Data Analysis: Calculate specific binding and Kb I->J

GTPγS Binding Assay Workflow
In Vivo Morphine-Induced Emesis in Ferrets

This model is used to assess the anti-emetic potential of compounds.

Animals:

  • Male ferrets

Materials:

  • Morphine hydrochloride

  • This compound

  • Vehicle (e.g., saline)

  • Observation cages

Procedure:

  • Acclimation: Acclimate ferrets to the experimental conditions.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) or subcutaneously (s.c.) at various doses.

    • After a predetermined time (e.g., 30-60 minutes), administer morphine (e.g., 0.5 mg/kg, s.c.) to induce emesis.

  • Observation: Observe the animals continuously for a set period (e.g., 2 hours) and record the number of retches and vomits.

  • Data Analysis: Calculate the percentage inhibition of emesis for each dose of this compound compared to the vehicle control group. Determine the ED₅₀ value.

In Vivo Morphine-Induced Inhibition of Small Intestinal Transit in Rats

This assay evaluates the anti-constipation effects of a test compound.

Animals:

  • Male rats

Materials:

  • Morphine hydrochloride

  • This compound

  • Vehicle

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic)

Procedure:

  • Fasting: Fast rats overnight with free access to water.

  • Drug Administration:

    • Administer this compound or vehicle (p.o. or s.c.).

    • After a specific time, administer morphine (e.g., 3 mg/kg, s.c.) to inhibit intestinal transit.

  • Charcoal Meal Administration: After a further interval (e.g., 30 minutes post-morphine), administer the charcoal meal orally (e.g., 1 mL/rat).

  • Euthanasia and Measurement: After a set time (e.g., 30 minutes post-charcoal meal), euthanize the rats.

  • Data Collection: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the percent transit for each animal (distance traveled by charcoal / total length of small intestine) x 100. Determine the ability of this compound to reverse the morphine-induced decrease in intestinal transit and calculate the ED₅₀.

In Vivo Morphine-Induced Antinociception (Hot Plate Test) in Rats

This test is used to determine if a compound interferes with the analgesic effects of morphine.

Animals:

  • Male rats

Materials:

  • Morphine hydrochloride

  • This compound

  • Vehicle

  • Hot plate apparatus (maintained at a constant temperature, e.g., 55°C)

Procedure:

  • Baseline Latency: Determine the baseline pain response latency for each rat by placing it on the hot plate and measuring the time to a nociceptive response (e.g., paw licking or jumping). A cut-off time is set to prevent tissue damage.

  • Drug Administration:

    • Administer this compound or vehicle (p.o. or s.c.).

    • After a specific time, administer morphine (e.g., 5-10 mg/kg, s.c.).

  • Test Latency: At the time of peak morphine effect (e.g., 30 minutes post-administration), place the rat back on the hot plate and measure the response latency.

  • Data Analysis: Compare the response latencies in the this compound treated groups to the vehicle control group to determine if this compound antagonizes morphine's analgesic effect.

In_Vivo_Experimental_Workflow cluster_emesis Anti-Emesis Assay (Ferrets) cluster_transit Anti-Constipation Assay (Rats) cluster_analgesia Anti-Analgesia Assay (Rats) A1 Administer this compound/Vehicle A2 Administer Morphine A1->A2 A3 Observe and Record Emesis A2->A3 B1 Administer this compound/Vehicle B2 Administer Morphine B1->B2 B3 Administer Charcoal Meal B2->B3 B4 Measure Intestinal Transit B3->B4 C1 Baseline Hot Plate Latency C2 Administer this compound/Vehicle C1->C2 C3 Administer Morphine C2->C3 C4 Test Hot Plate Latency C3->C4

References

Application Notes and Protocols for the Quantification of TAN-452

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-452 is a potent and selective peripherally acting delta-opioid receptor (DOR) antagonist.[1] Its chemical formula is C₂₉H₃₀N₂O₅, with a molecular weight of 486.57 g/mol . The systematic IUPAC name for this compound is Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate. As a peripherally acting agent, this compound is designed to mitigate the side effects of opioid analgesics, such as constipation and nausea, without compromising their central analgesic efficacy.[1]

Accurate and precise quantification of this compound in various biological matrices is paramount for pharmacokinetic studies, toxicological assessments, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Techniques for this compound Quantification

Given the complex molecular structure of this compound, LC-MS/MS is the recommended technique for its quantification in biological samples due to its high sensitivity, specificity, and throughput.[2][3] This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Key Advantages of LC-MS/MS for this compound Analysis:

  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), crucial for detecting low concentrations of the analyte in biological matrices.[4]

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) ensures that only this compound and its internal standard are detected, minimizing interference from matrix components.

  • Versatility: Applicable to various biological matrices, including plasma, serum, urine, and tissue homogenates.

  • Robustness: Provides reliable and reproducible results when properly validated.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be expected for an LC-MS/MS method for this compound, based on methods developed for similar complex molecules and opioid antagonists.

ParameterExpected RangeDescription
Limit of Detection (LOD) 0.05 - 1 ng/mLThe lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 0.1 - 5 ng/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Linearity (R²) ≥ 0.99The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.
Accuracy (% Bias) 85 - 115%The closeness of the measured value to the true value.
Precision (% RSD) < 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Recovery 80 - 120%The efficiency of the extraction procedure in recovering the analyte from the biological matrix.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of this compound from human plasma. Method optimization and validation are essential before its application in regulated studies.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

3. Sample Preparation (Solid Phase Extraction)

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution and vortex. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. LC-MS/MS Analysis

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 90% B

    • 5-6 min: Hold at 90% B

    • 6-6.1 min: Return to 10% B

    • 6.1-8 min: Re-equilibration at 10% B

  • Mass Spectrometry Parameters (Positive ESI mode):

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: 8 psi

    • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS. For this compound (precursor ion m/z 487.2), potential product ions would be identified.

5. Data Analysis

  • Quantification is performed by calculating the peak area ratio of this compound to the IS.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of this compound in the unknown samples is determined from the calibration curve.

Visualizations

Signaling Pathway of a Delta-Opioid Receptor Antagonist

The following diagram illustrates the general mechanism of action for a delta-opioid receptor (DOR) antagonist like this compound. In the presence of an opioid agonist, the DOR activates downstream signaling pathways, leading to various cellular responses. An antagonist competitively binds to the receptor, blocking the agonist from binding and thereby inhibiting these downstream effects.

G Mechanism of Delta-Opioid Receptor Antagonism cluster_0 Cell Membrane cluster_1 Intracellular Signaling OpioidAgonist Opioid Agonist DOR Delta-Opioid Receptor (DOR) OpioidAgonist->DOR Binds & Activates TAN452 This compound (Antagonist) TAN452->DOR Binds & Blocks BlockedResponse Blocked Cellular Response TAN452->BlockedResponse Leads to G_Protein G-protein (Gi/Go) DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannels Ion Channel Modulation G_Protein->IonChannels Modulates MAPK MAPK Pathway G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse IonChannels->CellularResponse MAPK->CellularResponse G LC-MS/MS Workflow for this compound Quantification SampleCollection 1. Sample Collection (e.g., Plasma) Spiking 2. Spiking with Internal Standard SampleCollection->Spiking Extraction 3. Sample Preparation (Solid Phase Extraction) Spiking->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis DataProcessing 5. Data Processing & Quantification Analysis->DataProcessing Result Result: Concentration of this compound DataProcessing->Result

References

Application Notes & Protocols: Experimental Design for Evaluating the Impact of TAN-452 on Opioid-Induced Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAN-452 is a peripherally acting opioid receptor antagonist with a notable selectivity for the delta-opioid receptor (DOR).[1] Its primary therapeutic application is not as a direct analgesic but as an adjunctive therapy to mitigate the adverse side effects of opioid analgesics, such as nausea, vomiting, and constipation.[1] A critical aspect of the preclinical evaluation of this compound is to demonstrate that it does not compromise the analgesic efficacy of co-administered opioids.[1] These application notes provide a detailed framework for the experimental design and protocols to assess the pharmacological profile of this compound and its influence on opioid-induced analgesia.

Pharmacological Profile of this compound

This compound exhibits a distinct binding affinity and antagonist activity profile across the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. Understanding this profile is fundamental to designing and interpreting experiments.

In Vitro Receptor Binding and Antagonist Activity

The following tables summarize the in vitro binding affinities (Ki) and antagonist activities (Kb) of this compound for human opioid receptors.[1]

Table 1: In Vitro Binding Affinities (Ki) of this compound

Opioid ReceptorBinding Affinity (Ki, nM)
hMOR36.56 ± 1.48
hDOR0.47 ± 0.09
hKOR5.31 ± 1.80

Table 2: In Vitro Antagonist Activities (Kb) of this compound

Opioid ReceptorAntagonist Activity (Kb, nM)
hMOR9.43 ± 0.58
hDOR0.21 ± 0.06
hKOR7.18 ± 0.75

Data from Suzuki et al., 2018.[1]

Experimental Design: Assessing the Impact on Analgesia

The core objective of the in vivo experimental design is to determine whether this compound reverses or attenuates the antinociceptive effects of a standard opioid agonist, such as morphine.

Workflow for In Vivo Assessment of Analgesic Interference

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Nociceptive Testing cluster_3 Data Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) acclimation Acclimation Period animal_model->acclimation baseline Baseline Nociceptive Testing acclimation->baseline vehicle Vehicle Control Group baseline->vehicle morphine Morphine Only Group baseline->morphine tan452_morphine This compound + Morphine Group baseline->tan452_morphine tan452_only This compound Only Group baseline->tan452_only tail_flick Tail-Flick Test vehicle->tail_flick hot_plate Hot-Plate Test vehicle->hot_plate morphine->tail_flick morphine->hot_plate tan452_morphine->tail_flick tan452_morphine->hot_plate tan452_only->tail_flick tan452_only->hot_plate mpe Calculate % MPE (Maximum Possible Effect) tail_flick->mpe hot_plate->mpe stats Statistical Analysis (e.g., ANOVA) mpe->stats

Caption: Workflow for evaluating the effect of this compound on opioid-induced analgesia.

Experimental Protocols

Protocol 1: In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human mu, delta, and kappa opioid receptors.

Materials:

  • Membrane preparations from cells expressing recombinant human MOR, DOR, or KOR.

  • Radioligands (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR).

  • This compound.

  • Non-specific binding control (e.g., Naloxone).

  • Assay buffer.

  • Scintillation counter.

Method:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membrane preparation, radioligand, and either vehicle, this compound, or non-specific binding control.

  • Incubate at a specified temperature and duration to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and perform non-linear regression analysis to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the antagonist activity (Kb) of this compound at the human opioid receptors.

Materials:

  • Membrane preparations from cells expressing recombinant human MOR, DOR, or KOR.

  • [³⁵S]GTPγS.

  • Opioid agonists (e.g., DAMGO for MOR, DPDPE for DOR, U-69593 for KOR).

  • This compound.

  • GDP.

  • Assay buffer.

Method:

  • Pre-incubate the cell membranes with this compound or vehicle.

  • Add the opioid agonist to stimulate G-protein coupling.

  • Add [³⁵S]GTPγS and incubate.

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.

  • Quantify the amount of bound [³⁵S]GTPγS.

  • Construct concentration-response curves for the agonist in the presence and absence of this compound.

  • Calculate the Schild regression to determine the Kb value.

Protocol 3: In Vivo Assessment of Anti-Analgesic Activity in Rats

Objective: To evaluate the effect of this compound on morphine-induced antinociception.

Animal Model: Male Sprague-Dawley rats.

Materials:

  • This compound.

  • Morphine sulfate.

  • Vehicle (e.g., saline).

  • Tail-flick apparatus or hot-plate analgesia meter.

Method:

  • Acclimate rats to the testing environment and handling.

  • Determine the baseline nociceptive threshold for each rat using the tail-flick or hot-plate test.

  • Administer this compound (e.g., >30 mg/kg, s.c. or >300 mg/kg, p.o.) or vehicle.

  • After a specified pretreatment time, administer morphine (e.g., 3 mg/kg, s.c.) or vehicle.

  • At various time points post-morphine administration (e.g., 30, 60, 90, 120 minutes), measure the nociceptive response.

  • Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.

  • Compare the %MPE between the group receiving morphine alone and the group receiving this compound plus morphine.

Data Presentation:

Table 3: In Vivo Effect of this compound on Morphine-Induced Antinociception in Rats

Treatment GroupRoute of AdministrationDose of this compound (mg/kg)Anti-Analgesic Activity (ED₅₀, mg/kg)
This compound + Morphinep.o.>300Not Observed
This compound + Morphines.c.>30Not Observed

Data from Suzuki et al., 2018, indicating that this compound did not reverse morphine's analgesic effect at the tested doses.

Signaling Pathway Considerations

The following diagram illustrates the proposed mechanism of action where this compound peripherally antagonizes opioid receptors without crossing the blood-brain barrier, thereby not interfering with centrally mediated analgesia.

G cluster_cns Central Nervous System (CNS) cluster_periphery Periphery cns_opioid_receptor Opioid Receptors analgesia Analgesia cns_opioid_receptor->analgesia morphine_cns Morphine morphine_cns->cns_opioid_receptor blood_brain_barrier Blood-Brain Barrier morphine_cns->blood_brain_barrier Crosses peripheral_opioid_receptor Opioid Receptors side_effects Side Effects (e.g., Constipation) peripheral_opioid_receptor->side_effects morphine_periphery Morphine morphine_periphery->peripheral_opioid_receptor tan452 This compound tan452->peripheral_opioid_receptor Antagonism tan452->blood_brain_barrier Does not cross morphine_admin Systemic Morphine Administration morphine_admin->morphine_cns morphine_admin->morphine_periphery tan452_admin Systemic this compound Administration tan452_admin->tan452

Caption: Proposed mechanism of this compound in the context of opioid analgesia.

Conclusion

The experimental designs and protocols outlined provide a robust framework for evaluating the pharmacological characteristics of this compound and, most importantly, for confirming its lack of interference with opioid-induced analgesia. Such studies are essential for the development of peripherally acting opioid receptor antagonists intended to improve the safety and tolerability of opioid pain management.

References

Troubleshooting & Optimization

Technical Support Center: TAN-452 Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAN-452. The information is designed to address common challenges related to its solubility and formulation.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: Currently, the publicly available data on the solubility of this compound is limited. It is known to be soluble in Dimethyl Sulfoxide (DMSO)[1][2][3]. For other solvents, experimental determination is necessary.

Q2: I am having trouble dissolving this compound in aqueous solutions for my in vitro assays. What should I do?

A2: Given that this compound is soluble in DMSO, a common starting point is to prepare a concentrated stock solution in DMSO. This stock can then be diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of DMSO is low enough to not affect your experimental system, typically less than 0.5%. To increase the aqueous solubility, you can try gently warming the solution to 37°C and using an ultrasonic bath[2][3].

Q3: What are some general strategies if my compound, like this compound, has poor aqueous solubility?

A3: For poorly water-soluble compounds, several formulation strategies can be employed to enhance bioavailability and create suitable dosage forms. These can be broadly categorized into crystalline solid, amorphous, and lipid-based formulations. Specific techniques include particle size reduction (micronization or nanosizing), the use of co-solvents, pH modification for ionizable compounds, complexation with cyclodextrins, and the use of surfactants.

Q4: How can I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in an appropriate organic solvent like DMSO. Once dissolved, it is recommended to store the solution in aliquots at -20°C for long-term storage (months to years) or at 0-4°C for short-term use (days to weeks) to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution may be used within 6 months, and at -20°C, within 1 month.

Troubleshooting Guides

Guide 1: Addressing Poor Aqueous Solubility of this compound in Experiments

This guide provides a step-by-step approach to troubleshoot solubility issues with this compound during experimental work.

Table 1: Solubility Data for this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble

Experimental Protocol: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add a precise volume of DMSO to achieve the target concentration.

  • Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term stability.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound Powder prep_stock Prepare Concentrated Stock in DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe no_precip No Precipitation: Proceed with Experiment observe->no_precip No precip Precipitation Occurs observe->precip Yes troubleshoot Troubleshooting Options precip->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc add_cosolvent Add Co-solvent (e.g., Ethanol, PEG 400) troubleshoot->add_cosolvent use_surfactant Use Surfactant (e.g., Tween 80) troubleshoot->use_surfactant adjust_ph Adjust pH of Buffer troubleshoot->adjust_ph re_evaluate Re-evaluate Dilution lower_conc->re_evaluate add_cosolvent->re_evaluate use_surfactant->re_evaluate adjust_ph->re_evaluate success Solubility Achieved: Proceed with Experiment re_evaluate->success Success fail Still Insoluble: Consider Advanced Formulation re_evaluate->fail Failure

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Guide 2: Formulation Strategies for Poorly Soluble Drugs Like this compound

For in vivo studies and clinical development, more advanced formulation strategies may be necessary to overcome the challenges of poor aqueous solubility.

Table 2: Overview of Formulation Strategies for Poorly Soluble Drugs

StrategyDescriptionAdvantagesDisadvantages
Particle Size Reduction Decreasing the particle size to increase the surface area available for dissolution (e.g., micronization, nanosizing).Enhances dissolution rate.Can lead to particle aggregation.
pH Modification Adjusting the pH of the formulation to ionize the drug, thereby increasing its solubility. This is applicable for ionizable compounds.Simple and effective for ionizable drugs.Risk of precipitation upon pH change in vivo.
Co-solvents Using a mixture of solvents to increase the drug's solubility.Can significantly increase solubility.Potential for toxicity of the co-solvent.
Surfactants Incorporating surfactants that form micelles to encapsulate the drug, increasing its apparent solubility.Improves wetting and solubilization.Can cause gastrointestinal irritation.
Complexation Using complexing agents like cyclodextrins to form inclusion complexes with the drug, enhancing its solubility.High solubilization potential.Can be costly and may have renal toxicity concerns.
Lipid-Based Formulations Dissolving the drug in lipid excipients, such as oils or self-emulsifying systems (SEDDS).Enhances absorption of lipophilic drugs.Can be complex to formulate and manufacture.
Amorphous Solid Dispersions Dispersing the drug in an amorphous state within a polymer matrix, which can increase its dissolution rate.Significantly improves dissolution and bioavailability.Potential for physical instability and recrystallization over time.

Experimental Protocol: Screening for Solubilizing Excipients

  • Preparation of Drug Suspensions: Prepare saturated suspensions of this compound in various vehicles (e.g., different pH buffers, co-solvent mixtures, surfactant solutions).

  • Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each suspension and separate the solid drug from the supernatant by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV.

  • Data Evaluation: Compare the solubility of this compound in the different vehicles to identify promising excipients for formulation development.

G cluster_0 Decision Tree for Formulation Strategy start Start: Poorly Soluble Compound (e.g., this compound) ionizable Is the compound ionizable? start->ionizable ph_mod pH Modification ionizable->ph_mod Yes lipophilic Is the compound lipophilic? ionizable->lipophilic No ph_mod->lipophilic lipid_based Lipid-Based Formulations (SEDDS) lipophilic->lipid_based Yes other_options Other Options lipophilic->other_options No amorphous Consider Amorphous Solid Dispersions lipid_based->amorphous particle_size Particle Size Reduction particle_size->amorphous complexation Complexation with Cyclodextrins complexation->amorphous other_options->particle_size other_options->complexation

Caption: Decision tree for selecting a suitable formulation strategy.

References

Technical Support Center: Enhancing the Bioavailability of TAN-452

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of TAN-452, a peripherally acting opioid receptor antagonist.[1] The following information is intended to guide experimental design and formulation development based on established principles of pharmaceutical science.

Troubleshooting Guide

Issue: Poor Oral Absorption of this compound in Preclinical Models

Possible Cause 1: Low Aqueous Solubility

Many new chemical entities exhibit poor aqueous solubility, which can significantly limit their oral bioavailability.[2]

Suggested Solutions:

  • Formulation Strategies: Explore advanced formulation techniques to enhance the solubility of this compound.[3]

    • Amorphous Solid Dispersions: Creating an amorphous form of this compound can increase its dissolution rate. This can be achieved through techniques like spray drying.

    • Lipid-Based Delivery Systems: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

    • Nanoparticles: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to enhanced dissolution and absorption.

  • pH Modification: The pH of the gastrointestinal fluids can influence drug solubility. Investigating pH-modifying excipients within the formulation may improve the dissolution of this compound.

  • Salt Formation: Creating a salt form of this compound could significantly improve its solubility and, consequently, its bioavailability.

Experimental Workflow for Investigating Solubility Enhancement

cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation Amorphous_Dispersion Amorphous Solid Dispersion Solubility_Assay Kinetic/Thermodynamic Solubility Assays Amorphous_Dispersion->Solubility_Assay Lipid_Based Lipid-Based System (SEDDS) Lipid_Based->Solubility_Assay Nanoparticles Nanoparticle Formulation Nanoparticles->Solubility_Assay Dissolution_Testing In Vitro Dissolution Testing Solubility_Assay->Dissolution_Testing Permeability_Assay Caco-2 Permeability Assay Dissolution_Testing->Permeability_Assay PK_Study Preclinical Pharmacokinetic Study Permeability_Assay->PK_Study

Caption: Workflow for developing and evaluating solubility-enhancing formulations.

Possible Cause 2: Poor Membrane Permeability

Even if a drug is soluble, it must be able to cross the intestinal membrane to be absorbed into the bloodstream.

Suggested Solutions:

  • Prodrug Approach: A prodrug of this compound could be designed to have improved permeability characteristics. This involves chemically modifying the molecule to be more lipophilic, with the modifying group being cleaved in vivo to release the active drug.

  • Use of Permeation Enhancers: Certain excipients can reversibly alter the intestinal epithelium to increase the permeability of co-administered drugs.

  • Lead Optimization: Medicinal chemistry efforts could be employed to modify the structure of this compound to improve its intrinsic permeability without compromising its pharmacological activity.

Issue: High First-Pass Metabolism

If this compound is extensively metabolized in the liver or gut wall after absorption, its bioavailability will be low.

Suggested Solutions:

  • Inhibition of Metabolic Enzymes: Co-administration with inhibitors of specific cytochrome P450 (CYP) enzymes responsible for its metabolism could increase bioavailability. For example, hesperidin is known to inhibit CYP3A4.

  • Prodrug Strategy: A prodrug could be designed to be less susceptible to first-pass metabolism.

  • Alternative Routes of Administration: If oral bioavailability remains a significant challenge, exploring other routes such as subcutaneous injection may be necessary. The known pharmacokinetic profile of this compound includes data for both oral (p.o.) and subcutaneous (s.c.) administration.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic properties of this compound?

A1: A key study on this compound demonstrated its pharmacological profile, including its binding affinities to opioid receptors and its in vivo effects. The study also included a pharmacokinetic assessment that highlighted its low brain penetrability. Specific bioavailability values were not detailed in the abstract, but ED50 values for its anti-emetic and anti-constipation activities were provided for both oral and subcutaneous routes.

Q2: What general strategies can be employed to improve the bioavailability of a drug candidate like this compound?

A2: Several strategies can be considered, broadly categorized as follows:

  • Optimizing Physicochemical Properties: This includes salt formation and creating amorphous forms.

  • Formulation Design: Utilizing novel drug delivery systems like lipid-based formulations, nanoparticles, and solid dispersions.

  • Absorption Enhancers: Incorporating substances that improve the drug's ability to cross the intestinal membrane.

  • Molecular Modifications: Designing prodrugs or optimizing the lead compound through medicinal chemistry.

Q3: How can we determine if low solubility is the primary reason for poor bioavailability?

A3: A systematic approach involving in vitro and in vivo experiments is necessary.

Logical Flow for Diagnosing Bioavailability Issues

Start Poor In Vivo Bioavailability Observed Solubility Assess Aqueous Solubility (Biopharmaceutical Classification System) Start->Solubility Permeability Assess Membrane Permeability (e.g., Caco-2) Solubility->Permeability Solubility is Adequate Solubility_Issue Low Solubility (BCS Class II or IV) Solubility->Solubility_Issue Solubility is Poor Metabolism Investigate In Vitro Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolism Permeability is Good Permeability_Issue Low Permeability (BCS Class III or IV) Permeability->Permeability_Issue Permeability is Poor Metabolism_Issue High First-Pass Metabolism Metabolism->Metabolism_Issue Metabolism is High Formulation_Strategy Focus on Solubility Enhancement Formulations Solubility_Issue->Formulation_Strategy Prodrug_Strategy Consider Prodrugs or Permeation Enhancers Permeability_Issue->Prodrug_Strategy Route_Strategy Explore Alternative Routes or Metabolic Inhibitors Metabolism_Issue->Route_Strategy

Caption: Decision tree for investigating the root cause of poor bioavailability.

Data Summary

Table 1: General Strategies for Bioavailability Enhancement

Strategy CategorySpecific ApproachPotential Application for this compoundReference
Formulation Development Amorphous Solid DispersionsIncrease dissolution rate if solubility is low.
Lipid-Based Systems (e.g., SEDDS)Improve solubilization in the GI tract.
NanoparticlesIncrease surface area for enhanced dissolution.
Chemical Modification ProdrugsImprove permeability or reduce first-pass metabolism.
Salt FormationEnhance aqueous solubility.
Excipient Selection Permeation EnhancersImprove absorption across the intestinal membrane.
Metabolic InhibitorsReduce first-pass metabolism by co-administration.

Table 2: In Vitro and In Vivo Assays for this compound Bioavailability Studies

AssayPurposeExperimental Details
Binding Affinity Assay Determine the binding affinity of this compound to μ, δ, and κ-opioid receptors.Performed using membrane preparations from cells expressing recombinant human opioid receptors.
[³⁵S]GTPγS Binding Assay Evaluate the functional antagonistic activity of this compound.Measures the inhibition of agonist-induced G-protein activation in receptor-expressing cell membranes.
In Vivo Efficacy Assays Assess the inhibitory effect of this compound on morphine-induced side effects.Includes anti-emetic activity in ferrets and anti-constipation activity in rats.
Pharmacokinetic Study Determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.Involves administering this compound to animal models and measuring plasma concentrations over time.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure: a. Place a single dose of the this compound formulation in each dissolution vessel. b. Maintain the temperature at 37 ± 0.5 °C. c. Rotate the paddle at a specified speed (e.g., 50 rpm). d. Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). e. Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for different formulations.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: a. Apical to Basolateral (A-B): Add this compound solution to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. b. Basolateral to Apical (B-A): Add this compound solution to the basolateral chamber and measure its appearance in the apical chamber over time. This helps to identify the involvement of efflux transporters.

  • Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. A high Papp value in the A-B direction suggests good permeability, while a B-A/A-B ratio greater than 2 suggests the involvement of active efflux.

References

Technical Support Center: TAN-452

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the handling and stability of TAN-452. While specific quantitative stability data for this compound in various solutions is not publicly available, this guide offers best practices based on the known chemical properties and general laboratory procedures for similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: For solid this compound, the recommended storage conditions are as follows:

  • Short-term (days to weeks): 0 - 4°C in a dry, dark environment.

  • Long-term (months to years): -20°C in a dry, dark environment.

Proper storage is crucial to maintain the integrity and shelf life of the compound, which is stated to be greater than three years if stored correctly.

Q2: In which solvent is this compound soluble?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). For other solvents, it is recommended to perform small-scale solubility tests before preparing a stock solution.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare stock solutions in DMSO. Due to the lack of specific stability data in solution, it is best practice to prepare fresh solutions for each experiment or to prepare small aliquots of a concentrated stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Is this compound stable in aqueous solutions?

A4: There is no publicly available data on the stability of this compound in aqueous solutions. Many complex organic molecules can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is advisable to minimize the time this compound is in an aqueous buffer before use in experiments.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound have not been documented in publicly available literature. Potential degradation could occur at chemically labile sites within the molecule, such as the ester group, which could be susceptible to hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment. If using a frozen stock solution, use a fresh aliquot and avoid repeated freeze-thaw cycles. Perform a quick quality check of your compound if possible (e.g., by HPLC) to rule out degradation of the solid material.
Precipitation of the compound in aqueous buffer Low aqueous solubility of this compound.Ensure the final concentration of DMSO (or other organic solvent) in your experimental buffer is sufficient to maintain solubility but does not interfere with your assay. It may be necessary to optimize the final solvent concentration.
Loss of compound activity over time in an experiment Instability of this compound under experimental conditions (e.g., pH, temperature, light exposure).Minimize the exposure of the this compound solution to harsh conditions. Protect solutions from light and maintain them at a low temperature whenever possible. If the experiment is lengthy, consider adding freshly prepared this compound at different time points if the experimental design allows.

Data Summary

As specific quantitative stability data is unavailable, this table provides a summary of the known storage and handling information for this compound.

Parameter Recommendation/Information Source
Physical Appearance Solid powder
Chemical Formula C₂₉H₃₀N₂O₅
Molecular Weight 486.57 g/mol
Solubility Soluble in DMSO
Solid Storage (Short-term) 0 - 4°C, dry and dark
Solid Storage (Long-term) -20°C, dry and dark
Solid Shelf Life > 3 years (if stored properly)
Shipping Condition Shipped at ambient temperature as a non-hazardous chemical; stable for a few weeks during ordinary shipping.

Experimental Protocols

General Protocol for Preparing this compound Stock Solution
  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Vortex briefly until the solid is completely dissolved.

  • If not for immediate use, dispense into single-use aliquots, seal the vials tightly, and store at -20°C or -80°C, protected from light.

Protocol for a General Solution Stability Assessment (For User Validation)

This is a general protocol that researchers can adapt to assess the stability of this compound in their specific experimental solutions.

  • Solution Preparation: Prepare a solution of this compound in the desired solvent system (e.g., cell culture medium, phosphate-buffered saline with a small percentage of DMSO) at a relevant concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the initial concentration and purity of this compound.

  • Storage Conditions: Aliquot the solution into several vials and store them under various conditions relevant to the intended experiments (e.g., 4°C, room temperature, 37°C). Protect some samples from light to assess photostability.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition and re-analyze it using the same analytical method.

  • Data Analysis: Compare the concentration and purity of this compound at each time point to the initial (T=0) values. A significant decrease in the main peak area and/or the appearance of new peaks would indicate degradation.

Visualizations

This compound Mechanism of Action: Opioid Receptor Antagonism

This compound is a peripherally acting opioid receptor antagonist with selectivity for the delta-opioid receptor (DOR). It functions by blocking the binding of opioid agonists to these receptors, thereby inhibiting their downstream signaling.

Technical Support Center: Optimizing TAN-452 Dosage for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of TAN-452, a peripherally acting opioid receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peripherally acting opioid receptor antagonist with a high selectivity for the delta-opioid receptor (DOR). Its primary mechanism of action is to block the binding of opioid agonists to DORs, thereby inhibiting their downstream signaling. Due to its limited ability to cross the blood-brain barrier, this compound is being investigated for its potential to counteract the peripheral side effects of opioid analgesics, such as nausea, vomiting, and constipation, without affecting their central pain-relieving effects.

Q2: What are the key signaling pathways affected by this compound?

A2: As an antagonist of the delta-opioid receptor, which is a G-protein coupled receptor (GPCR), this compound primarily modulates the Gi/Go signaling pathway. By blocking agonist binding, this compound prevents the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium channels, and the inhibition of N-type calcium channels. This ultimately leads to a restoration of normal cellular function in tissues where opioid agonists are exerting their effects.

Q3: What are the recommended starting concentrations for in vitro and in vivo experiments with this compound?

A3: The optimal dosage of this compound will vary depending on the specific experimental setup. However, based on available data, the following can be used as starting points:

  • In vitro binding assays: Concentrations ranging from picomolar to micromolar should be used to generate a full competition curve. The reported Ki value for human DOR is approximately 0.47 nM.

  • In vitro functional assays (e.g., GTPγS binding): A concentration range that brackets the Kb value (approximately 0.21 nM for human DOR) is recommended to assess antagonist potency.

  • In vivo studies: For anti-emetic effects in ferrets, subcutaneous (s.c.) doses below 0.3 mg/kg and oral (p.o.) doses below 1.0 mg/kg have been shown to be effective. For anti-constipation effects in rats, an ED50 of 0.52 mg/kg (s.c.) and 9.45 mg/kg (p.o.) has been reported.

Refer to the data summary tables below for more detailed information.

Data Presentation

Table 1: In Vitro Binding Affinity and Antagonistic Activity of this compound

ReceptorBinding Affinity (Ki, nM)Antagonistic Activity (Kb, nM)
Human Mu-Opioid Receptor (hMOR)36.56 ± 1.489.43 ± 0.58
Human Delta-Opioid Receptor (hDOR)0.47 ± 0.090.21 ± 0.06
Human Kappa-Opioid Receptor (hKOR)5.31 ± 1.807.18 ± 0.75

Table 2: In Vivo Efficacy of this compound

ActivityAnimal ModelRoute of AdministrationED50 (95% Confidence Interval)
Anti-emeticFerretp.o.<1.0 mg/kg
s.c.<0.3 mg/kg
Anti-constipationRatp.o.9.45 (4.09, 47.79) mg/kg
s.c.0.52 (0.10, 1.08) mg/kg
Anti-analgesicRatp.o.>300 mg/kg
s.c.>30 mg/kg

Mandatory Visualization

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Opioid Agonist DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binds & Activates TAN452 This compound TAN452->DOR Binds & Blocks G_protein Gi/o Protein DOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits K_channel ↑ K+ Channel Activation G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Figure 1: Simplified signaling pathway of the delta-opioid receptor and the antagonistic action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_analysis Data Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay GTPγS Binding Assay (Determine Kb) Dose_Response Dose-Response Curve Generation (IC50, EC50, ED50) Binding_Assay->Dose_Response Functional_Assay->Dose_Response Emesis_Model Ferret Emesis Model (Anti-emetic Effect) Transit_Model Rat Intestinal Transit Model (Anti-constipation Effect) Dose_Response->Emesis_Model Dose_Response->Transit_Model

Figure 2: General experimental workflow for assessing the efficacy of an opioid receptor antagonist like this compound.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Binding Assays

  • Question: My radioligand binding assay results show high variability between replicates. What could be the cause?

  • Answer: High variability can stem from several factors. Ensure your cell membrane preparations are homogenous by thorough vortexing before aliquoting. Pipetting accuracy is crucial, especially when preparing serial dilutions of this compound; calibrate your pipettes regularly. Inconsistent washing steps during filtration can also lead to variability; ensure a consistent and rapid washing procedure for all samples. Finally, check for radioligand degradation by running a quality control check.

Issue 2: Low Signal-to-Noise Ratio in GTPγS Functional Assays

  • Question: I am not observing a clear dose-dependent inhibition with this compound in my GTPγS binding assay. What can I do?

  • Answer: A low signal-to-noise ratio can be due to suboptimal assay conditions. Optimize the concentration of the agonist used to stimulate the receptor; a concentration at or near its EC80 is often recommended. The concentration of GDP is also critical, as it competes with GTPγS for binding to the G-protein. Titrate the GDP concentration to find the optimal window. Ensure that your membrane preparation has a sufficient density of functional receptors.

Issue 3: Inconsistent Emetic Responses in the Ferret Model

  • Question: The emetic response to the opioid agonist in my ferret model is inconsistent, making it difficult to assess the efficacy of this compound. Why might this be happening?

  • Answer: Ferrets are the gold standard for emesis studies, but individual variability can occur. Ensure that the animals are properly acclimated to the experimental environment to minimize stress-induced variability. The dose and route of administration of the emetic agent should be consistent across all animals. The timing of this compound administration relative to the emetic challenge is also critical and should be optimized based on the pharmacokinetic profile of both compounds.

Issue 4: High Variability in the Rat Intestinal Transit Model

  • Question: My results from the rat intestinal transit model show a large spread in the data points. How can I improve the consistency of this assay?

  • Answer: The charcoal meal transit assay can be influenced by several factors. Ensure a consistent fasting period for all animals before the experiment. The volume and consistency of the charcoal meal administered should be uniform. The time of day the experiment is conducted can also influence gastrointestinal motility due to circadian rhythms; therefore, perform experiments at the same time each day.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the delta-opioid receptor.

  • Materials:

    • Cell membranes expressing the human delta-opioid receptor.

    • Radioligand (e.g., [3H]DPDPE).

    • This compound.

    • Binding buffer (50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-labeled competitor, e.g., naloxone).

    • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot it against the concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Binding Assay

  • Objective: To determine the antagonistic potency (Kb) of this compound.

  • Materials:

    • Cell membranes expressing the human delta-opioid receptor.

    • [35S]GTPγS.

    • A delta-opioid receptor agonist (e.g., DPDPE).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • GDP.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membrane preparation, GDP, a fixed concentration of the agonist, and varying concentrations of this compound.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by filtration and wash with ice-cold wash buffer.

    • Measure the radioactivity on the filters.

  • Data Analysis: Plot the percentage of agonist-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC50. Calculate the Kb using the appropriate pharmacological equation.

Protocol 3: Ferret Emesis Model

  • Objective: To evaluate the anti-emetic efficacy of this compound.

  • Animals: Male ferrets.

  • Procedure:

    • Acclimate ferrets to individual observation cages.

    • Administer this compound (or vehicle control) via the desired route (p.o. or s.c.) at a predetermined time before the emetic challenge.

    • Administer an emetic agent (e.g., morphine) to induce vomiting.

    • Observe and record the number of retches and vomits for a defined period (e.g., 2 hours).

  • Data Analysis: Compare the number of emetic episodes in the this compound-treated groups to the vehicle control group to determine the dose-dependent anti-emetic effect.

Protocol 4: Rat Intestinal Transit Model

  • Objective: To assess the anti-constipation efficacy of this compound.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Fast rats overnight with free access to water.

    • Administer this compound (or vehicle control) via the desired route.

    • After a set time, administer a non-absorbable marker (e.g., 10% charcoal suspension in 5% gum acacia).

    • After a further defined period (e.g., 30 minutes), euthanize the animals and carefully dissect the small intestine.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the percent intestinal transit for each animal. Compare the transit in the this compound-treated groups to the vehicle and opioid-agonist treated groups.

potential off-target effects of TAN-452

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with TAN-452, a peripherally acting delta-opioid receptor (DOR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a peripherally acting opioid receptor antagonist with high selectivity for the delta-opioid receptor (DOR).[1] Its primary mechanism is to block the binding of opioid agonists to DOR, thereby inhibiting the downstream signaling pathways activated by these receptors.

Q2: What is the selectivity profile of this compound against other opioid receptors?

This compound exhibits significant selectivity for the human delta-opioid receptor (hDOR) over the human mu-opioid receptor (hMOR) and human kappa-opioid receptor (hKOR).[1] The binding affinities and antagonist activities are summarized in the table below.

Q3: Is this compound brain penetrant?

Pharmacokinetic studies have indicated that this compound has low brain penetrability.[1] This characteristic makes it a valuable tool for investigating the peripheral effects of DOR antagonism without directly influencing the central nervous system.

Q4: What are the known in vivo effects of this compound?

In preclinical animal models, this compound has been shown to attenuate morphine-induced side effects such as nausea, vomiting, and constipation, without affecting morphine-induced analgesia.[1]

Troubleshooting Guides

Issue: Unexpected or Off-Target Effects Observed in My Experiment

Potential Cause 1: Interaction with other opioid receptors.

While this compound is highly selective for DOR, at higher concentrations, it may exhibit some activity at MOR and KOR.

  • Troubleshooting Steps:

    • Review Concentration: Ensure the concentration of this compound used is appropriate for selective DOR antagonism. Refer to the in vitro binding and functional activity data provided.

    • Run Control Experiments: Include selective antagonists for MOR (e.g., CTAP) and KOR (e.g., nor-Binaltorphimine) in parallel experiments to determine if the observed effect is mediated by these receptors.

    • Dose-Response Curve: Perform a dose-response curve with this compound to see if the unexpected effect is only present at higher concentrations, suggesting a potential off-target interaction.

Potential Cause 2: Interaction with unknown, non-opioid receptors or cellular components.

The broader off-target profile of this compound is not extensively published. Therefore, novel off-target interactions are a possibility.

  • Troubleshooting Steps:

    • Literature Search: Conduct a thorough literature search for the off-target profiles of structurally similar compounds.

    • Target Validation: Use a secondary, structurally distinct DOR antagonist to confirm that the primary effect is indeed DOR-mediated. If the secondary antagonist does not produce the same "off-target" effect, it is more likely an issue specific to the chemical scaffold of this compound.

    • Commercial Off-Target Screening: For critical findings, consider submitting this compound for a broad off-target screening panel (e.g., a CEREP panel) to identify potential interactions with a wide range of receptors, ion channels, and enzymes.

Quantitative Data Summary

Table 1: In Vitro Opioid Receptor Binding Affinities of this compound [1]

ReceptorKi (nM) ± SEM
hMOR36.56 ± 1.48
hDOR0.47 ± 0.09
hKOR5.31 ± 1.80

Table 2: In Vitro Opioid Receptor Antagonist Activities of this compound

ReceptorKb (nM) ± SEM
hMOR9.43 ± 0.58
hDOR0.21 ± 0.06
hKOR7.18 ± 0.75

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for Opioid Receptors

This protocol is based on the methods described for characterizing this compound.

Objective: To determine the binding affinity (Ki) of this compound for human mu, delta, and kappa opioid receptors.

Materials:

  • Membrane preparations from cells expressing recombinant hMOR, hDOR, or hKOR.

  • Radioligands: [3H]DAMGO (for hMOR), [3H]Naltrindole (for hDOR), [3H]U-69,593 (for hKOR).

  • Non-specific binding control: Naloxone.

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add membrane preparations, radioligand at a concentration near its Kd, and either vehicle, this compound, or naloxone (for non-specific binding).

  • Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Functional Assay

This protocol is based on the methods described for characterizing the antagonist activity of this compound.

Objective: To determine the antagonist activity (Kb) of this compound at hMOR, hDOR, and hKOR.

Materials:

  • Membrane preparations from cells expressing recombinant hMOR, hDOR, or hKOR.

  • Agonists: DAMGO (for hMOR), DPDPE (for hDOR), U-50,488 (for hKOR).

  • [35S]GTPγS.

  • GDP.

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Pre-incubate membrane preparations with various concentrations of this compound or vehicle.

  • Add a fixed concentration of the respective agonist (typically the EC80) to stimulate the receptor.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify radioactivity using a scintillation counter.

  • Determine the IC50 of this compound in inhibiting the agonist-stimulated [35S]GTPγS binding.

  • Calculate the Kb value using the Schild regression analysis or a simplified equation if competitive antagonism is assumed.

Visualizations

cluster_ligand Ligand Binding cluster_receptor Receptor cluster_downstream Downstream Signaling This compound This compound DOR DOR This compound->DOR Antagonizes Opioid_Agonist Opioid_Agonist Opioid_Agonist->DOR Blocked by this compound Gi_Go Gαi/o Activation (Inhibited) DOR->Gi_Go Couples to AC_Inhibition Adenylate Cyclase Inhibition (Blocked) Gi_Go->AC_Inhibition cAMP_Reduction cAMP Reduction (Prevented) AC_Inhibition->cAMP_Reduction

Caption: this compound signaling pathway antagonism.

cluster_workflow Experimental Workflow Start Unexpected Experimental Result Hypothesis Hypothesize: Off-Target Effect Start->Hypothesis Step1 Step 1: Confirm On-Target (Use secondary DOR antagonist) Hypothesis->Step1 Decision1 Effect Reproduced? Step1->Decision1 Conclusion1 Effect is likely DOR-mediated Decision1->Conclusion1 Yes Step2 Step 2: Investigate this compound - Dose-response curve - Test vs. MOR/KOR antagonists Decision1->Step2 No Decision2 MOR/KOR Involvement? Step2->Decision2 Conclusion2 Off-target effect at other opioid receptors Decision2->Conclusion2 Yes Step3 Step 3: Broad Screening (e.g., CEREP Panel) Decision2->Step3 No Conclusion3 Identify novel off-target interaction(s) Step3->Conclusion3

Caption: Troubleshooting workflow for unexpected effects.

References

TAN-452 toxicity and safety profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and safety profile of TAN-452. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a peripherally acting opioid receptor antagonist with a high selectivity for the delta-opioid receptor (DOR). Its primary function is to counteract the side effects induced by opioids, such as morphine, without compromising their analgesic effects. Due to its low permeability across the blood-brain barrier, this compound's effects are mainly restricted to the peripheral nervous system.

Q2: What are the known binding affinities and antagonistic activities of this compound?

In vitro studies using membrane preparations from cells expressing human opioid receptors have determined the binding affinities (Ki) and antagonistic activities (Kb) of this compound. The data indicates a high affinity and selectivity for the delta-opioid receptor (DOR).

ReceptorBinding Affinity (Ki) (nM)Antagonistic Activity (Kb) (nM)
hMOR (mu)36.56 ± 1.489.43 ± 0.58
hDOR (delta)0.47 ± 0.090.21 ± 0.06
hKOR (kappa)5.31 ± 1.807.18 ± 0.75

Source:

Q3: What are the effective doses of this compound in preclinical models?

The efficacy of this compound has been evaluated in animal models for opioid-induced side effects. The half-maximal effective dose (ED50) varies depending on the administration route and the specific side effect being targeted.

ActivityAdministrationED50 (mg/kg)95% Confidence Interval
Anti-emeticp.o.<1.0N/A
Anti-emetics.c.<0.3N/A
Anti-constipationp.o.9.454.09, 47.79
Anti-constipations.c.0.520.10, 1.08
Anti-analgesicp.o.>300N/A
Anti-analgesics.c.>30N/A

Source:

Q4: Is there any information on the central nervous system (CNS) safety of this compound?

A key feature of this compound is its low brain penetrability, which has been demonstrated in pharmacokinetic studies. This characteristic is crucial for its mechanism of action, as it avoids interference with the central analgesic effects of opioids. The high ED50 values for anti-analgesic activity further support the minimal CNS penetration of this compound.

Troubleshooting Guide

Issue: Unexpected central nervous system (CNS) side effects are observed in animal models.

Possible Cause:

  • Dosing Error: The administered dose of this compound may be excessively high, potentially leading to increased brain penetration.

  • Blood-Brain Barrier Integrity: The experimental model may have a compromised blood-brain barrier, allowing for greater CNS exposure to this compound.

  • Compound Purity: The this compound sample may contain impurities with CNS activity.

Troubleshooting Steps:

  • Verify Dose Calculations: Double-check all calculations for the preparation and administration of this compound.

  • Review Animal Model: Assess the health and integrity of the blood-brain barrier in the animal model being used.

  • Confirm Compound Purity: Analyze the purity of the this compound sample using appropriate analytical techniques (e.g., HPLC, mass spectrometry).

  • Consult Pharmacokinetic Data: Refer to the known pharmacokinetic profile of this compound to ensure that the dosing regimen is appropriate.

cluster_troubleshooting Troubleshooting CNS Side Effects start Unexpected CNS Side Effects Observed dose Verify Dose Calculation start->dose Step 1 bbb Assess Blood-Brain Barrier Integrity start->bbb Step 2 purity Confirm Compound Purity start->purity Step 3 pk Review Pharmacokinetic Profile start->pk Step 4 resolve Issue Resolved dose->resolve bbb->resolve purity->resolve pk->resolve

Troubleshooting workflow for unexpected CNS side effects.

Experimental Protocols

In Vitro Opioid Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for human mu (hMOR), delta (hDOR), and kappa (hKOR) opioid receptors.

  • Methodology:

    • Prepare membrane fractions from cells recombinantly expressing hMOR, hDOR, or hKOR.

    • Incubate the membrane preparations with a radiolabeled opioid ligand (e.g., [3H]naloxone) and varying concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

In Vivo Anti-Constipation Assay in Rats

  • Objective: To evaluate the ability of this compound to reverse morphine-induced constipation.

  • Methodology:

    • Administer morphine to rats to induce a decrease in small intestinal transit.

    • Administer varying doses of this compound either orally (p.o.) or subcutaneously (s.c.).

    • After a set period, administer a charcoal meal to the rats.

    • Euthanize the rats and measure the distance traveled by the charcoal meal in the small intestine.

    • Calculate the ED50 value for the anti-constipation activity of this compound.

cluster_workflow In Vivo Anti-Constipation Assay Workflow start Administer Morphine to Rats tan452 Administer this compound (p.o. or s.c.) start->tan452 charcoal Administer Charcoal Meal tan452->charcoal measure Measure Charcoal Transit charcoal->measure calculate Calculate ED50 measure->calculate end Results calculate->end

Workflow for the in vivo anti-constipation assay.

Signaling Pathway

This compound acts as an antagonist at peripheral opioid receptors, primarily the delta-opioid receptor (DOR). By blocking the binding of opioid agonists like morphine to these receptors in the periphery, this compound inhibits the downstream signaling pathways that lead to adverse effects such as constipation and nausea, without affecting the central analgesic effects.

cluster_pathway This compound Mechanism of Action morphine Morphine (Opioid Agonist) receptor Peripheral Opioid Receptor (DOR) morphine->receptor Binds & Activates tan452 This compound tan452->receptor Blocks signaling Downstream Signaling receptor->signaling Initiates effects Peripheral Side Effects (e.g., Constipation) signaling->effects Leads to

Simplified signaling pathway of this compound's antagonistic action.

Technical Support Center: TAN-452 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAN-452 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peripherally acting opioid receptor antagonist. It has a high affinity and selectivity for the delta-opioid receptor (DOR), and also interacts with the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). Its primary mechanism of action is to block the effects of opioids in the peripheral nervous system, without affecting the central nervous system (CNS). This makes it a candidate for treating opioid-induced side effects like constipation and nausea, without compromising pain relief.

Q2: What are the key in vitro binding affinities of this compound?

The binding affinities (Ki) of this compound for human opioid receptors are as follows:

ReceptorBinding Affinity (Ki, nM)
hMOR36.56 ± 1.48
hDOR0.47 ± 0.09
hKOR5.31 ± 1.80
Data from Suzuki et al., 2018.

Q3: What are the reported in vivo effects of this compound in animal models?

In vivo studies have demonstrated the following effects of this compound:

  • Anti-emetic activity: In ferrets, this compound showed anti-emetic effects against morphine-induced emesis.

  • Anti-constipation activity: In rats, this compound reversed morphine-induced inhibition of small intestinal transit.

  • Lack of anti-analgesic activity: Importantly, even at high doses, this compound did not reverse morphine-induced antinociception in rats, confirming its peripheral action.

Troubleshooting Guide

Issue 1: Sub-optimal efficacy in reversing opioid-induced constipation.

  • Possible Cause 1: Inadequate Dosing.

    • Recommendation: Review the established ED50 values. For anti-constipation activity in rats, the oral (p.o.) ED50 is 9.45 mg/kg and the subcutaneous (s.c.) ED50 is 0.52 mg/kg. Ensure your dosing is within an effective range. A dose-response study may be necessary for your specific animal model and experimental conditions.

  • Possible Cause 2: Issues with Drug Formulation or Administration.

    • Recommendation: Ensure proper formulation of this compound for the chosen route of administration. For oral gavage, ensure the compound is properly solubilized or suspended. For subcutaneous injection, check for precipitation. Verify the accuracy of your dosing administration technique.

  • Possible Cause 3: Timing of Administration.

    • Recommendation: The timing of this compound administration relative to the opioid agonist is critical. Administer this compound prior to or concurrently with the opioid to prevent the onset of constipation. The optimal pre-treatment time may need to be determined empirically.

Issue 2: Observing potential central nervous system (CNS) side effects.

  • Possible Cause 1: High Dose Leading to CNS Penetration.

    • Recommendation: Although pharmacokinetic studies show low brain penetrability of this compound, extremely high doses might lead to some CNS exposure. If CNS effects are suspected, reduce the dose. It is crucial to stay below the doses that show anti-analgesic activity (>300 mg/kg p.o. and >30 mg/kg s.c. in rats).

  • Possible Cause 2: Off-target effects.

    • Recommendation: While this compound is selective, off-target effects at high concentrations are always a possibility. Characterize the observed side effects and consider if they align with the known pharmacology of opioid receptors or if another mechanism may be involved.

Issue 3: Variability in experimental results.

  • Possible Cause 1: Animal Model and Species Differences.

    • Recommendation: Be aware of the species-specific differences in opioid receptor distribution and function, as well as drug metabolism. The provided data is for ferrets and rats. If using a different species, a pilot study to determine the optimal dose and timing is recommended.

  • Possible Cause 2: Diet and Gut Microbiome.

    • Recommendation: The gastrointestinal transit time and the composition of the gut microbiome can influence the severity of opioid-induced constipation and the efficacy of antagonists. Standardize the diet and acclimatization period for all animals in the study.

Experimental Protocols

Protocol 1: Evaluation of Anti-Constipation Activity in Rats

This protocol is based on the methodology for assessing the effect of this compound on morphine-induced inhibition of small intestinal transit.

  • Animals: Male Sprague-Dawley rats.

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Fasting: Fast animals overnight with free access to water.

  • Drug Administration:

    • Administer this compound (or vehicle) orally (p.o.) or subcutaneously (s.c.).

    • 30 minutes after this compound administration, administer morphine subcutaneously to induce constipation.

  • Charcoal Meal: 30 minutes after morphine administration, administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic) orally.

  • Measurement: 30 minutes after the charcoal meal, euthanize the animals and measure the distance traveled by the charcoal meal from the pylorus to the cecum.

  • Data Analysis: Calculate the percent inhibition of transit for each group compared to the vehicle-control group. Determine the ED50 value of this compound.

Data Summary

In Vivo Efficacy of this compound

ActivityAnimal ModelRoute of AdministrationED50 (95% CI)
Anti-emeticFerretp.o.<1.0 mg/kg
s.c.<0.3 mg/kg
Anti-constipationRatp.o.9.45 (4.09, 47.79) mg/kg
s.c.0.52 (0.10, 1.08) mg/kg
Anti-analgesicRatp.o.>300 mg/kg
s.c.>30 mg/kg
Data from Suzuki et al., 2018.

Visualizations

TAN452_Signaling_Pathway cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Nervous System (PNS) Opioid_Analgesia Opioid Analgesia Opioid_Side_Effects Opioid Side Effects (Constipation, Nausea) Peripheral_Opioid_Receptors Peripheral Opioid Receptors (DOR, MOR, KOR) Peripheral_Opioid_Receptors->Opioid_Side_Effects Leads to Morphine Morphine (Opioid Agonist) Morphine->Opioid_Analgesia Activates Morphine->Peripheral_Opioid_Receptors Activates TAN452 This compound (Peripheral Antagonist) TAN452->Peripheral_Opioid_Receptors Blocks

Caption: Mechanism of this compound in mitigating peripheral opioid side effects.

Experimental_Workflow_Constipation A 1. Animal Acclimatization & Overnight Fasting B 2. Administer this compound (p.o. or s.c.) A->B C 3. Administer Morphine (s.c.) (30 min post-TAN-452) B->C D 4. Administer Charcoal Meal (p.o.) (30 min post-morphine) C->D E 5. Euthanize & Measure Transit (30 min post-charcoal) D->E F 6. Data Analysis (Calculate % Inhibition & ED50) E->F

Caption: Workflow for the in vivo anti-constipation assay.

TAN-452 experimental controls and standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAN-452, a peripherally acting δ-opioid receptor (DOR) selective antagonist.

I. Quantitative Data Summary

This compound is a derivative of Naltrindole and exhibits high affinity and selectivity for the δ-opioid receptor. It functions as an antagonist at all three major opioid receptors (mu, delta, and kappa) but with a clear preference for the delta subtype. Its peripheral action is attributed to its low brain penetrability.

Table 1: In Vitro Binding Affinity and Antagonist Activity of this compound

Receptor SubtypeBinding Affinity (Kᵢ, nM)Antagonist Activity (Kₑ, nM)
Delta (δ)0.47 ± 0.090.21 ± 0.06
Kappa (κ)5.31 ± 1.807.18 ± 0.75
Mu (μ)36.56 ± 1.489.43 ± 0.58

Table 2: In Vivo Efficacy of this compound in Animal Models

ActivityAnimal ModelAdministrationED₅₀ (mg/kg)
Anti-emeticFerretOral< 1.0
Subcutaneous< 0.3
Anti-constipationRatOral9.45
Subcutaneous0.52
Anti-analgesicRatOral> 300
Subcutaneous> 30

II. Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These are standard protocols for characterizing opioid receptor ligands and are directly applicable for experiments involving this compound.

A. Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to opioid receptors.

Materials:

  • Cell Membranes: Prepare from cell lines (e.g., CHO or HEK293) stably expressing the human δ, μ, or κ-opioid receptor.

  • Radioligand: A high-affinity, non-selective opioid radioligand such as [³H]diprenorphine.

  • Unlabeled Ligand: this compound at various concentrations. For non-specific binding, a high concentration of a non-selective antagonist like naloxone (e.g., 10 µM) is used.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

  • Scintillation Cocktail and Counter.

Procedure:

  • Incubation: In triplicate, incubate cell membranes (e.g., 20 µg protein) with a fixed concentration of radioligand (e.g., 0.2 nM [³H]diprenorphine) and varying concentrations of this compound.

  • Equilibrium: Incubate the mixture at room temperature for 1 hour to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the samples through glass fiber filters to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (measured in the presence of excess naloxone) from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

B. [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a ligand to activate G-protein-coupled receptors. For an antagonist like this compound, it is used to determine its potency in inhibiting agonist-stimulated G-protein activation.

Materials:

  • Cell Membranes: As described for the binding assay.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • GDP: To ensure a basal state of the G-protein.

  • Agonist: A known δ-opioid receptor agonist (e.g., SNC80).

  • Antagonist: this compound at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Filtration System and Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, add cell membranes (10-20 µg protein/well), GDP (e.g., 10-100 µM), and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Agonist Stimulation: Add a fixed concentration of the δ-opioid agonist (e.g., at its EC₈₀) to stimulate G-protein activation.

  • Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.05-0.1 nM) to each well to start the binding reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through filter plates. Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filter plate and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the agonist-stimulated [³⁵S]GTPγS binding in the presence of different concentrations of this compound.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Use non-linear regression to determine the IC₅₀ of this compound.

    • Calculate the antagonist equilibrium dissociation constant (Kₑ) using the Schild equation.

III. Troubleshooting Guides and FAQs

Radioligand Binding Assay

Q1: Why is my non-specific binding high? A1: High non-specific binding (NSB) can obscure the specific binding signal.

  • Troubleshooting Steps:

    • Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kₑ).

    • Pre-treat Filters: Soak glass fiber filters in a solution like 0.33% polyethyleneimine (PEI) to reduce radioligand binding to the filter material.

    • Increase Wash Steps: Increase the number and volume of washes with ice-cold buffer.

    • Include BSA: Add bovine serum albumin (BSA, e.g., 0.1%) to the binding buffer to block non-specific sites.

Q2: Why is my specific binding signal too low? A2: A low specific signal can lead to unreliable data.

  • Troubleshooting Steps:

    • Verify Receptor Preparation: Ensure your cell membrane preparation is active and has a sufficient receptor concentration (Bₘₐₓ).

    • Check Radioligand Integrity: Verify the age and storage conditions of your radiolabeled compound, as it can degrade over time.

    • Optimize Incubation Time: Ensure the binding reaction has reached equilibrium, which may require longer incubation times for lower radioligand concentrations.

[³⁵S]GTPγS Functional Assay

Q3: What are appropriate positive and negative controls for a this compound experiment? A3:

  • Positive Control (Antagonist): A well-characterized, selective δ-opioid receptor antagonist like Naltrindole .

  • Positive Control (Agonist): A potent and selective δ-opioid receptor agonist such as SNC80 .

  • Negative Control: The vehicle (e.g., DMSO) used to dissolve this compound and other compounds.

  • Non-selective Antagonist Control: Naloxone can be used to confirm that the observed effects are mediated by opioid receptors.

Q4: My agonist stimulation window is too small. A4: The difference between basal and agonist-stimulated [³⁵S]GTPγS binding should be significant for accurate measurement of antagonist activity.

  • Troubleshooting Steps:

    • Optimize GDP Concentration: The concentration of GDP can significantly affect the assay window. Titrate GDP to find the optimal concentration.

    • Check Membrane Quality: Poor quality membrane preparations with low receptor or G-protein levels will result in a poor signal.

    • Verify Agonist Activity: Ensure the agonist used for stimulation is potent and has not degraded.

IV. Signaling Pathways and Experimental Workflows

Technical Support Center: Minimizing Variability in TAN-452 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with TAN-452. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peripherally acting opioid receptor antagonist with a high selectivity for the delta-opioid receptor (DOR).[1][2] Its primary mechanism of action is to block the binding of opioid agonists to DOR, thereby inhibiting their downstream signaling effects. It also shows some activity at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR), but with lower affinity.[1][2] Due to its low brain penetrability, this compound is investigated for its potential to counteract the peripheral side effects of opioid analgesics, such as constipation and nausea, without affecting their central pain-relieving properties.[2]

Q2: What are the most critical factors contributing to variability in this compound in vitro experiments?

A2: For in vitro assays, such as receptor binding or functional assays, the most common sources of variability include:

  • Cell line stability: Ensure consistent passage number and health of the cells expressing the opioid receptors.

  • Reagent quality: Use high-quality, validated reagents, including radioligands and this compound compound from a reliable source.

  • Assay conditions: Strictly control incubation times, temperatures, and buffer compositions.

  • Pipetting accuracy: Inaccurate dispensing of small volumes can lead to significant errors.

  • Non-specific binding: High non-specific binding can mask the specific effects of this compound.

Q3: How can I minimize variability in my this compound animal studies?

A3: In vivo experiments are susceptible to a wider range of variables. To minimize them:

  • Animal characteristics: Use animals of the same species, strain, age, and sex. House them under controlled environmental conditions (temperature, light-dark cycle).

  • Drug formulation and administration: Ensure the complete solubilization and stability of this compound in the vehicle. Use precise and consistent administration techniques (e.g., oral gavage, subcutaneous injection).

  • Experimental procedures: Standardize all procedures, including the timing of drug administration, sample collection, and behavioral assessments.

  • Observer bias: Whenever possible, blind the experimenters to the treatment groups to prevent unconscious bias in scoring or measurements.

Q4: I am observing inconsistent results in my morphine-induced constipation model with this compound. What should I check?

A4: Inconsistent results in this model can stem from several factors:

  • Baseline gastrointestinal transit: Ensure that the baseline transit time in your control animals is consistent. Diet and stress can significantly impact gut motility.

  • Morphine dose: The dose of morphine used to induce constipation should be optimized to produce a consistent and submaximal effect, allowing a clear window to observe the antagonistic effects of this compound.

  • Timing of administration: The timing of both morphine and this compound administration is critical. Ensure a consistent time interval between the administration of the antagonist, the agonist, and the measurement of intestinal transit.

  • Method of transit measurement: Whether you are measuring fecal pellet output or using a marker like charcoal meal, the procedure must be highly standardized.

Troubleshooting Guides

In Vitro Assays
IssuePotential CauseTroubleshooting Steps
High variability between replicate wells in a binding assay - Pipetting errors- Inconsistent cell density- Edge effects in the microplate- Use calibrated pipettes and proper technique.- Ensure a uniform cell suspension when plating.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Low specific binding of radioligand - Degraded radioligand- Low receptor expression in cells- Inactive receptor preparation- Check the age and storage of the radioligand.- Verify receptor expression levels via Western blot or other methods.- Prepare fresh cell membrane fractions.
This compound shows lower than expected potency (high IC50/Ki) - Incorrect concentration of this compound stock solution- Degradation of this compound- Suboptimal assay conditions (e.g., wrong buffer pH)- Verify the concentration of your stock solution.- Prepare fresh dilutions of this compound for each experiment.- Optimize and validate all assay parameters.
In Vivo Studies
IssuePotential CauseTroubleshooting Steps
High inter-animal variability in response to this compound - Inconsistent drug administration- Genetic drift in the animal colony- Subtle differences in animal handling- Ensure all personnel are thoroughly trained on the administration technique.- Obtain animals from a reputable supplier.- Handle all animals in a consistent and calm manner to minimize stress.
Lack of a clear dose-response relationship for this compound - Inappropriate dose range selected- Saturation of the effect at the lowest dose- High variability masking the effect- Conduct a pilot study with a wide range of doses.- Include lower doses in your experimental design.- Address sources of variability as outlined in the FAQs.
Unexpected side effects or mortality - Vehicle toxicity- Off-target effects at high doses- Animal health issues- Test the vehicle alone for any adverse effects.- Use the lowest effective dose of this compound.- Ensure all animals are healthy before starting the experiment.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published literature.

Table 1: In Vitro Binding Affinity and Antagonist Activity of this compound

ReceptorBinding Affinity (Ki, nM)Antagonist Activity (Kb, nM)
Human Delta-Opioid Receptor (hDOR)0.47 ± 0.090.21 ± 0.06
Human Mu-Opioid Receptor (hMOR)36.56 ± 1.489.43 ± 0.58
Human Kappa-Opioid Receptor (hKOR)5.31 ± 1.807.18 ± 0.75

Table 2: In Vivo Efficacy of this compound in Animal Models

ModelSpeciesAdministration RouteED50 (95% Confidence Interval)
Morphine-Induced EmesisFerretOral (p.o.)< 1.0 mg/kg
Subcutaneous (s.c.)< 0.3 mg/kg
Morphine-Induced ConstipationRatOral (p.o.)9.45 (4.09, 47.79) mg/kg
Subcutaneous (s.c.)0.52 (0.10, 1.08) mg/kg

Experimental Protocols

Protocol 1: In Vitro [³⁵S]GTPγS Binding Assay for this compound Antagonist Activity

This protocol is adapted from the methods used to characterize this compound and is a functional assay to determine the antagonist potency of this compound.

Materials:

  • Cell membranes prepared from cells expressing the human delta-opioid receptor (DOR).

  • This compound

  • DOR agonist (e.g., DPDPE)

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare a reaction mixture containing cell membranes (20-40 µg protein), GDP (10 µM), and varying concentrations of this compound in assay buffer.

  • Pre-incubate the mixture for 15 minutes at 30°C.

  • Add the DOR agonist at a concentration that gives a submaximal response (e.g., EC₈₀).

  • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.05 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ of this compound in inhibiting the agonist-stimulated [³⁵S]GTPγS binding.

Protocol 2: In Vivo Morphine-Induced Constipation Model in Rats

This protocol is a standard method to evaluate the efficacy of this compound in reversing opioid-induced constipation.

Animals:

  • Male Wistar rats (200-250 g)

Materials:

  • Morphine hydrochloride

  • This compound

  • Vehicle for drug administration (e.g., 0.5% methylcellulose)

  • Charcoal meal (e.g., 10% charcoal in 5% gum arabic)

Procedure:

  • Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Administer this compound or vehicle via the desired route (oral or subcutaneous).

  • After a predetermined time (e.g., 30 minutes for s.c., 60 minutes for p.o.), administer morphine (e.g., 3 mg/kg, s.c.) to induce constipation. Control animals receive saline.

  • After 30 minutes, administer the charcoal meal orally (10 ml/kg).

  • After a set time (e.g., 30 minutes), euthanize the animals by CO₂ asphyxiation.

  • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100. Compare the transit in the this compound treated groups to the morphine-only group.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist DOR Delta-Opioid Receptor (DOR) Opioid_Agonist->DOR Binds & Activates TAN452 This compound TAN452->DOR Binds & Blocks G_Protein Gi/o Protein DOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP ↓ cAMP K_channel ↑ K+ Efflux Ca_channel ↓ Ca2+ Influx Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy & Variability Testing cluster_troubleshooting Troubleshooting Logic Receptor_Binding Receptor Binding Assay (Determine Ki) GTP_Binding [35S]GTPγS Binding Assay (Determine Kb/IC50) Receptor_Binding->GTP_Binding Confirm Functional Antagonism Animal_Model Select Animal Model (e.g., Rat, Ferret) GTP_Binding->Animal_Model Proceed to In Vivo Dose_Response Dose-Response Study (Determine ED50) Animal_Model->Dose_Response Variability_Assessment Assess Sources of Variability Dose_Response->Variability_Assessment If high variability Inconsistent_Data Inconsistent Data Observed Variability_Assessment->Inconsistent_Data Leads to Check_Protocols Review & Standardize Protocols Inconsistent_Data->Check_Protocols Check_Reagents Validate Reagents & Animals Check_Protocols->Check_Reagents Optimize_Assay Optimize Assay Parameters Check_Reagents->Optimize_Assay

References

Validation & Comparative

A Comparative Analysis of TAN-452 and Naloxone in Peripheral Opioid Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of TAN-452 and naloxone as peripheral opioid antagonists. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in making informed decisions.

Introduction

Opioid analgesics are highly effective for pain management but are associated with significant side effects, primarily mediated by the activation of opioid receptors in the central and peripheral nervous systems. Peripherally acting opioid receptor antagonists (PAMORAs) are designed to mitigate these adverse effects, such as opioid-induced constipation (OIC), without compromising centrally mediated analgesia. This guide focuses on a comparative analysis of two such antagonists: this compound, a novel antagonist with selectivity for the delta-opioid receptor (DOR), and naloxone, a classical non-selective opioid antagonist.

Mechanism of Action

Both this compound and naloxone are competitive antagonists at opioid receptors. However, they exhibit different selectivity profiles. This compound demonstrates a higher affinity for the delta-opioid receptor (DOR), while also acting on mu (MOR) and kappa (KOR) opioid receptors. Naloxone is a potent, competitive antagonist primarily at the MOR, but also exhibits affinity for KOR and DOR. Its use as a peripheral antagonist is limited by its potential to cross the blood-brain barrier and reverse central analgesia, although its low oral bioavailability due to extensive first-pass metabolism can be leveraged in combination products to limit systemic exposure.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities and antagonist activities of this compound and naloxone at human opioid receptors, as well as their in vivo efficacy in animal models of opioid-induced side effects.

Compound Receptor Binding Affinity (Ki, nM) Antagonist Activity (Kb/Kd, nM)
This compound hMOR36.56 ± 1.489.43 ± 0.58
hDOR0.47 ± 0.090.21 ± 0.06
hKOR5.31 ± 1.807.18 ± 0.75
Naloxone hMOR~1.52, 2.3-
hDOR37125.89 (pKd 6.9)
hKOR--

Table 1: In Vitro Receptor Binding and Antagonist Activity. hMOR: human mu-opioid receptor; hDOR: human delta-opioid receptor; hKOR: human kappa-opioid receptor. Ki: inhibition constant; Kb/Kd: antagonist dissociation constant.

Compound Model Parameter Route ED50 (mg/kg)
This compound Morphine-induced emesis (ferrets)Anti-emetic activityp.o.<1.0
s.c.<0.3
Morphine-induced constipation (rats)Anti-constipation activityp.o.9.45
s.c.0.52
Naloxone Morphine-induced constipation (mice)Reversal of constipation--

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Methodology:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-, delta-, or kappa-opioid receptor are utilized.

  • Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is used (e.g., [³H]DAMGO for MOR, [³H]naltrindole for DOR, [³H]U69,593 for KOR).

  • Assay Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or naloxone).

    • The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled universal opioid ligand (e.g., naloxone).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional antagonist activity (Kb) of a test compound.

Methodology:

  • Principle: This assay measures the ability of a compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the opioid receptor.

  • Procedure:

    • Cell membranes expressing the opioid receptor of interest are incubated with a specific agonist, [³⁵S]GTPγS, and varying concentrations of the antagonist (e.g., this compound).

    • The reaction is allowed to proceed at a controlled temperature and for a specific duration.

  • Detection and Analysis: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting. The concentration of the antagonist that produces a 50% inhibition of the agonist-stimulated response is used to calculate the Kb value.

In Vivo Model of Opioid-Induced Constipation (Small Intestinal Transit)

Objective: To evaluate the in vivo efficacy of a peripheral opioid antagonist in reversing opioid-induced constipation.

Methodology:

  • Animals: Male rats or mice are commonly used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., this compound or naloxone) or vehicle is administered orally (p.o.) or subcutaneously (s.c.).

    • After a predetermined time, an opioid agonist such as morphine is administered to induce constipation.

    • Following the opioid administration, a charcoal meal (a non-absorbable marker) is given orally.

    • After a set period, the animals are euthanized, and the small intestine is carefully removed.

  • Measurement: The total length of the small intestine and the distance traveled by the charcoal meal are measured.

  • Data Analysis: The small intestinal transit (SIT) is calculated as the percentage of the total length of the small intestine that the charcoal has traversed. The ED50 value, the dose of the antagonist that causes a 50% reversal of the opioid-induced inhibition of SIT, is then determined.

Visualizations

Opioid_Receptor_Signaling_and_Antagonism cluster_0 Opioid Agonist Action cluster_1 Peripheral Antagonist Action Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Receptor Opioid Receptor (MOR, DOR, KOR) Opioid_Agonist->Opioid_Receptor Binds to Blocked_Receptor Opioid Receptor (Blocked) Opioid_Agonist->Blocked_Receptor Binding Blocked G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Antagonist Peripheral Antagonist (this compound or Naloxone) Antagonist->Blocked_Receptor Competitively Binds Blocked_Receptor->G_Protein No Activation

Caption: Opioid Receptor Signaling and Antagonism Pathway.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes with Opioid Receptors - Radioligand - Test Compound (Antagonist) Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and varying concentrations of Test Compound Prepare_Reagents->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation_Counting Measure radioactivity of bound radioligand Filtration->Scintillation_Counting Data_Analysis Calculate IC50 and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Experimental Workflow.

In_Vivo_OIC_Model_Workflow Start Start Animal_Fasting Fast Animals Overnight Start->Animal_Fasting Administer_Antagonist Administer Test Compound (this compound or Naloxone) or Vehicle Animal_Fasting->Administer_Antagonist Administer_Opioid Administer Opioid Agonist (e.g., Morphine) Administer_Antagonist->Administer_Opioid Administer_Marker Administer Charcoal Meal Administer_Opioid->Administer_Marker Euthanize_and_Dissect Euthanize and Dissect Small Intestine Administer_Marker->Euthanize_and_Dissect Measure_Transit Measure Distance Traveled by Charcoal Meal Euthanize_and_Dissect->Measure_Transit Data_Analysis Calculate Small Intestinal Transit (%) and determine ED50 Measure_Transit->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Opioid-Induced Constipation Model Workflow.

Conclusion

This compound emerges as a peripherally acting opioid receptor antagonist with a distinct pharmacological profile, characterized by its high affinity and selectivity for the delta-opioid receptor. This contrasts with naloxone, a non-selective antagonist with a higher affinity for the mu-opioid receptor. The in vivo data for this compound demonstrates its efficacy in mitigating opioid-induced side effects such as emesis and constipation at doses that do not affect central analgesia, which is attributed to its low brain penetrability. While naloxone is a potent opioid antagonist, its application as a selective peripheral antagonist requires careful consideration of its formulation and route of administration to minimize central effects. The data presented in this guide provides a foundation for researchers to compare these two compounds and informs the design of future studies in the development of novel therapies for opioid-induced bowel dysfunction.

Comparative Analysis of TAN-452 Cross-Reactivity at Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the opioid receptor cross-reactivity of TAN-452, a peripherally acting opioid receptor antagonist. The data presented herein is intended to inform research and development efforts by offering a clear, evidence-based overview of this compound's binding affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors, benchmarked against other well-characterized opioid antagonists, naloxone and naltrindole.

Executive Summary

This compound is a selective δ-opioid receptor (DOR) antagonist. Experimental data demonstrates its high affinity and potent antagonism at the DOR, with significantly lower affinity for the µ-opioid receptor (MOR) and κ-opioid receptor (KOR).[1][2] This selectivity profile, combined with its low brain penetrability, makes this compound a compound of interest for mitigating the peripheral side effects of opioid analgesics without compromising their central analgesic efficacy.[1][2]

Quantitative Data Summary: Opioid Receptor Binding and Functional Antagonism

The following table summarizes the in vitro binding affinities (Ki) and functional antagonist activities (Kb) of this compound in comparison to the non-selective antagonist naloxone and the δ-selective antagonist naltrindole.

CompoundReceptorBinding Affinity (Ki, nM)Antagonist Activity (Kb, nM)Selectivity (Fold difference, Ki)
This compound hMOR 36.56 ± 1.48 9.43 ± 0.58 MOR vs DOR: ~78-fold lower affinity
hDOR 0.47 ± 0.09 0.21 ± 0.06 DOR - Highest Affinity
hKOR 5.31 ± 1.80 7.18 ± 0.75 KOR vs DOR: ~11-fold lower affinity
Naloxone MOR 1.1 - 3.9 -Non-selective
DOR 16 - 95 -
KOR 12 - 16 -
Naltrindole MOR Micromolar affinity -Highly δ-selective
DOR ~0.056 -
KOR Micromolar affinity -

hMOR: human mu-opioid receptor; hDOR: human delta-opioid receptor; hKOR: human kappa-opioid receptor.

Experimental Protocols

The quantitative data presented above were primarily derived from two key in vitro assays: radioligand binding assays and [³⁵S]GTPγS functional assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from its receptor.

1. Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the recombinant human µ, δ, or κ opioid receptor.
  • Radioligands:
  • µ-opioid receptor: [³H]DAMGO
  • δ-opioid receptor: [³H]Naltrindole
  • κ-opioid receptor: [³H]U-69,593
  • Test Compound: this compound and other reference compounds.
  • Buffers: Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and wash buffer.
  • Filtration System: Glass fiber filters and a cell harvester.
  • Detection: Liquid scintillation counter.

2. Procedure:

  • Receptor membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
  • The incubation is carried out at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.
  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
  • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.
  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
  • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist or antagonist) by quantifying its effect on G-protein activation. For an antagonist like this compound, its ability to inhibit agonist-stimulated G-protein activation is measured.

1. Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.
  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
  • Agonist: A known agonist for the specific opioid receptor.
  • Test Compound: this compound.
  • Buffers and Reagents: Assay buffer containing GDP, MgCl₂, and NaCl.

2. Procedure:

  • Receptor membranes are pre-incubated with varying concentrations of the antagonist (this compound).
  • A fixed concentration of a specific agonist is then added to stimulate the receptor.
  • [³⁵S]GTPγS is added to the mixture. Upon receptor activation by the agonist, the associated G-protein exchanges GDP for [³⁵S]GTPγS.
  • The incubation is carried out at a controlled temperature (e.g., 30°C).
  • The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

3. Data Analysis:

  • The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
  • The data is used to calculate the Kb (the equilibrium dissociation constant for the antagonist).

Visualizations

Experimental Workflow for Opioid Receptor Cross-Reactivity Assessment

G cluster_binding Radioligand Binding Assay cluster_functional [35S]GTPγS Functional Assay prep_membranes_b Prepare Receptor Membranes (hMOR, hDOR, hKOR) incubate_b Incubate Membranes with Radioligand and varying [this compound] prep_membranes_b->incubate_b filter_b Rapid Filtration incubate_b->filter_b count_b Scintillation Counting filter_b->count_b analyze_b Calculate IC50 and Ki count_b->analyze_b end End: Cross-Reactivity Profile analyze_b->end prep_membranes_f Prepare Receptor Membranes incubate_f Incubate Membranes with this compound, Agonist, and [35S]GTPγS prep_membranes_f->incubate_f filter_f Rapid Filtration incubate_f->filter_f count_f Scintillation Counting filter_f->count_f analyze_f Calculate Kb count_f->analyze_f analyze_f->end start Start start->prep_membranes_b start->prep_membranes_f

Caption: Workflow for determining opioid receptor binding and functional antagonism.

Opioid Receptor Signaling Pathway (Antagonism)

G cluster_receptor Cell Membrane cluster_intracellular Intracellular receptor Opioid Receptor (GPCR) g_protein G-Protein (αβγ-GDP) receptor->g_protein No activation no_signal No Signal Transduction g_alpha Gα-GTP effector Effector Enzyme (e.g., Adenylyl Cyclase) agonist Opioid Agonist agonist->receptor Binding blocked antagonist This compound antagonist->receptor Binds and blocks

Caption: Antagonistic action of this compound at an opioid receptor.

References

A Comparative Analysis of TAN-452 and Naltrindole: Delta-Opioid Receptor Binding Affinities and Functional Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Delta-Opioid Receptor Antagonists

Quantitative Comparison of Receptor Binding and Antagonist Activity

The following table summarizes the key quantitative data for TAN-452 and naltrindole, providing a side-by-side comparison of their binding affinities (Ki) and antagonist activities (Kb or pIC50/pKB) at the human and mouse delta-opioid receptors, as well as their selectivity over mu- and kappa-opioid receptors.

ParameterThis compoundNaltrindoleReference
Receptor Binding Affinity (Ki)
Delta-Opioid Receptor (hDOR)0.47 ± 0.09 nM0.09 nM
Mu-Opioid Receptor (hMOR)36.56 ± 1.48 nM8.1 nM
Kappa-Opioid Receptor (hKOR)5.31 ± 1.80 nM2.7 nM
Antagonist Activity (Kb)
Delta-Opioid Receptor (hDOR)0.21 ± 0.06 nM-
Mu-Opioid Receptor (hMOR)9.43 ± 0.58 nM-
Kappa-Opioid Receptor (hKOR)7.18 ± 0.75 nM-
Antagonist Activity (pIC50/pKB)
Delta-Opioid Receptor (mouse)-pIC50: 9.6 / pKB: 9.7
Mu-Opioid Receptor (mouse)-pIC50: 7.8 / pKB: 8.3
Kappa-Opioid Receptor (mouse)-pIC50: 7.2 / pKB: 7.5
Selectivity (DOR vs. MOR) ~78-fold~90-foldCalculated from Ki values
Selectivity (DOR vs. KOR) ~11-fold~30-foldCalculated from Ki values

hDOR/hMOR/hKOR: human delta/mu/kappa opioid receptor. pIC50: negative logarithm of the half maximal inhibitory concentration. pKB: negative logarithm of the dissociation constant of an antagonist.

Experimental Methodologies

The data presented in this guide were primarily generated using two key experimental techniques: radioligand binding assays and functional assays such as the GTPγS binding assay.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor. The general protocol involves:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the opioid receptor of interest (e.g., hDOR, hMOR, hKOR).

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (a molecule with known affinity for the receptor) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or naltrindole).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent to which a ligand can inhibit agonist-stimulated

Safety Operating Guide

Prudent Disposal of TAN-452: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of the research compound TAN-452, ensuring personnel safety and environmental protection.

Researchers and laboratory personnel handling this compound are advised to follow stringent disposal protocols, even in the absence of a specific Safety Data Sheet (SDS) in publicly available resources. Based on its nature as a complex heterocyclic organic compound used in research, a cautious approach aligned with general best practices for chemical waste management is imperative. The following procedures are recommended to mitigate risks and ensure compliance with regulatory standards.

All chemical waste, including this compound, must be managed in accordance with institutional policies and local, state, and federal regulations. Laboratory personnel are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is provided below to inform safe handling and disposal decisions.

PropertyValue
Chemical Formula C29H30N2O5
Molecular Weight 486.57 g/mol [1]
Appearance Not specified in available resources
Solubility Not specified in available resources
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[1]

Recommended Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This process is designed to ensure the safety of laboratory personnel and compliance with standard hazardous waste regulations.

1. Personal Protective Equipment (PPE) and Decontamination:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Collect all decontamination materials, such as wipes and rinsate, as hazardous waste.

2. Waste Segregation and Containerization:

  • Solid Waste: Dispose of solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams. The pH of the solution should be neutralized if it is acidic or basic, taking care to manage any potential reactions.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management contractor. Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

TAN452_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_paths Disposal Procedures cluster_final Final Steps start Start: Have this compound Waste ppe Wear Appropriate PPE start->ppe waste_type What is the form of the waste? ppe->waste_type solid_waste Solid Waste: Contaminated consumables, pure compound waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions containing this compound waste_type->liquid_waste Liquid sharps_waste Sharps Waste: Contaminated needles, syringes waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Waste Disposed ehs_contact->end

Caption: Disposal workflow for this compound from initial handling to final disposal.

References

Navigating the Uncharted: A Researcher's Guide to Handling Novel Compounds Like TAN-452

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the introduction of a novel compound, herein referred to as TAN-452, into the laboratory workflow necessitates a robust and meticulously planned safety protocol. Given the limited public information on this specific compound, a proactive and cautious approach is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research.

Immediate Safety and Personal Protective Equipment (PPE)

When handling a novel compound with unknown toxicological properties, a comprehensive personal protective equipment (PPE) strategy is the first line of defense. The following table summarizes the recommended PPE based on the potential hazards associated with a new chemical entity.

Potential Hazard Engineering Controls Personal Protective Equipment (PPE) Best Practices
Inhalation of dusts or aerosols Chemical Fume Hood, Biological Safety CabinetNIOSH-approved respirator (e.g., N95 or higher), Full-face shieldAlways handle the compound in a well-ventilated area, preferably within a certified fume hood. Avoid actions that could generate dust.
Skin and eye contact Glove Box (for highly potent compounds)Chemical-resistant gloves (Nitrile or Neoprene), Laboratory coat, Chemical splash goggles or safety glasses with side shieldsEnsure gloves are compatible with the solvents used. Change gloves immediately if contaminated. Do not wear laboratory coats outside of the designated lab area.
Ingestion --Do not eat, drink, or store food in the laboratory. Wash hands thoroughly after handling the compound and before leaving the laboratory.
Fire/Explosion Flammable storage cabinetsFire-resistant laboratory coatStore away from ignition sources. Be aware of the compound's potential for exothermic reactions, especially when mixing with other substances.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is crucial for minimizing risk and ensuring consistent, safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Inspection:

  • Upon receipt, inspect the packaging for any signs of damage or leakage.

  • Verify that the container is properly labeled with the compound name, hazard symbols (if known), and date of receipt.

  • Log the compound into the chemical inventory system.

2. Storage:

  • Store this compound in a designated, well-ventilated, and secure area.

  • Segregate from incompatible materials. If the compound's reactivity is unknown, store it separately from strong acids, bases, oxidizers, and reducing agents.

  • Follow any specific storage temperature requirements provided by the manufacturer.

3. Handling and Use:

  • Before any manipulation, conduct a pre-work hazard assessment.

  • Always handle the compound within a chemical fume hood to minimize inhalation exposure.

  • Use the smallest quantity of the compound necessary for the experiment.

  • Employ wet chemistry techniques to reduce the generation of dust.

  • Ensure all labware is clean and dry before use.

4. Disposal Plan:

  • All waste materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow institutional and local regulations for the disposal of chemical waste. Do not dispose of down the drain or in general waste.

Experimental Protocol: General Handling Procedure

While specific experimental protocols will vary, the following provides a general methodology for the safe handling of this compound during a typical laboratory procedure.

  • Preparation: Don all required PPE as outlined in the table above. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: If a solid, carefully weigh the required amount of this compound in a tared container inside the fume hood. Use a spatula and handle it gently to avoid creating airborne dust.

  • Solubilization: Add the appropriate solvent to the solid compound in a suitable flask. Swirl gently or use a magnetic stirrer to dissolve. If heating is required, use a controlled heating mantle and monitor the temperature closely.

  • Reaction: Carry out the experimental reaction within the fume hood. Ensure all reaction vessels are properly clamped and secured.

  • Post-Reaction Work-up: After the reaction is complete, quench any reactive species safely according to established procedures.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent. Dispose of all contaminated materials as hazardous waste.

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a swift and organized response is critical. The following diagram illustrates the logical workflow for handling a spill of a novel compound like this compound.

Chemical_Spill_Workflow cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Evacuate Evacuate immediate area if necessary Alert->Evacuate Assess Assess the spill (size and nature) Evacuate->Assess PPE Don appropriate PPE Assess->PPE Minor Spill Evacuate_Lab Evacuate Lab & Call Emergency Services Assess->Evacuate_Lab Major Spill Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize (if applicable and safe to do so) Contain->Neutralize Cleanup Clean up spill residue Neutralize->Cleanup Dispose Dispose of all contaminated materials as hazardous waste Cleanup->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate Report Report the incident to the Lab Supervisor/Safety Officer Decontaminate->Report

Caption: Workflow for handling a chemical spill of a novel compound.

By adhering to these rigorous safety protocols and operational plans, researchers can confidently and safely handle novel compounds like this compound, fostering a secure environment for groundbreaking scientific discovery.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TAN-452
Reactant of Route 2
TAN-452

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.